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  • Product: 8-Fluoro-5-iodo-2,6-dimethylquinoline

Core Science & Biosynthesis

Foundational

Applications of 8-fluoro-2,6-dimethylquinoline derivatives in medicinal chemistry

Technical Whitepaper: Strategic Utilization of 8-Fluoro-2,6-Dimethylquinoline Scaffolds in Medicinal Chemistry Executive Summary The 8-fluoro-2,6-dimethylquinoline scaffold represents a highly specialized pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Utilization of 8-Fluoro-2,6-Dimethylquinoline Scaffolds in Medicinal Chemistry

Executive Summary The 8-fluoro-2,6-dimethylquinoline scaffold represents a highly specialized pharmacophore in modern drug discovery, offering a unique balance of electronic modulation, metabolic stability, and steric control.[1] While quinolines are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), the specific trisubstitution pattern of the 8-fluoro-2,6-dimethyl derivative addresses critical liabilities often found in simpler analogues.[1] This guide dissects the structural pharmacology, synthetic accessibility, and therapeutic potential of this scaffold, positioning it as a privileged building block for Next-Generation Kinase Inhibitors and Potassium-Competitive Acid Blockers (P-CABs).[1]

Section 1: Structural Pharmacology & Rational Design

The efficacy of the 8-fluoro-2,6-dimethylquinoline core stems from the synergistic effects of its substituents.[1] In lead optimization, this scaffold is often deployed to solve specific "molecular obesity" or metabolic clearance issues.[1]

The 8-Fluoro Effect: Electronic & Metabolic Tuning
  • pKa Modulation: The nitrogen atom in a standard quinoline ring has a pKa of ~4.[1]9. The introduction of a highly electronegative fluorine atom at the C8 position (peri to the nitrogen) exerts a strong inductive electron-withdrawing effect (-I).[1] This significantly lowers the basicity of the quinoline nitrogen.[1]

    • Impact: Reduced basicity decreases lysosomal trapping and improves passive permeability across biological membranes.[1]

  • Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] Fluorine substitution effectively blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol), enhancing the molecule's half-life (

    
    ).[1]
    
  • Conformational Locking: Through intramolecular electrostatic interactions, the C8-F can influence the preferred conformation of substituents at C2 or N1, critical for binding affinity in rigid pockets.[1]

The 2,6-Dimethyl Strategy
  • C2-Methyl (Steric Steering): The methyl group at C2 introduces steric bulk adjacent to the nitrogen lone pair.[1] This can prevent unwanted coordination with metal ions (reducing off-target toxicity) or enforce a specific binding pose within a receptor pocket (e.g., preventing flat stacking).[1]

  • C6-Methyl (Lipophilic Reach): Located on the "back" of the scaffold, the C6-methyl group increases overall lipophilicity (

    
    ) and is often used to fill small hydrophobic sub-pockets in enzyme active sites, such as the ATP-binding pocket of tyrosine kinases.[1]
    

Table 1: Physicochemical Impact of Substitutions

FeatureStandard Quinoline8-Fluoro-2,6-DimethylquinolineMedicinal Chemistry Benefit
C8 Substituent HydrogenFluorineBlocks metabolism; lowers pKa.[1]
C2 Substituent HydrogenMethylSteric hindrance; improves selectivity.[1]
C6 Substituent HydrogenMethylHydrophobic interaction; increases solubility in lipids.[1]
Electronic Nature Electron-richElectron-deficient (Pyridine ring)Reduced oxidative liability.[1]

Section 2: Synthetic Methodologies

The synthesis of 8-fluoro-2,6-dimethylquinoline is a classic example of convergent synthesis, typically achieved via the Doebner-Miller Reaction .[1] This acid-catalyzed cyclocondensation is robust and scalable.[1]

Retrosynthetic Analysis

The scaffold is disconnected into two primary precursors:[1]

  • Aniline Component: 2-Fluoro-4-methylaniline (The fluorine is ortho to the amine, and methyl is para).[1]

  • Carbonyl Component: Crotonaldehyde (or its precursor, Paraldehyde) provides the C2-methyl and the C3/C4 carbons.[1]

Optimized Experimental Protocol (Doebner-Miller)
  • Objective: Synthesis of 8-fluoro-2,6-dimethylquinoline.

  • Scale: 50 mmol.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 eq)[1]

  • Crotonaldehyde (1.2 eq) or Paraldehyde (1.5 eq)[1]

  • Hydrochloric acid (6M, solvent/catalyst)[1]

  • Zinc chloride (ZnCl₂, 0.1 eq, Lewis acid promoter)[1]

  • Toluene (extraction)[1]

Step-by-Step Methodology:

  • Activation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylaniline (50 mmol) in 6M HCl (30 mL). Add ZnCl₂ (5 mmol) to facilitate the condensation.[1]

  • Addition: Heat the mixture to 80°C. Add Crotonaldehyde dropwise over 30 minutes. Caution: The reaction is exothermic.[1]

  • Cyclization: Reflux the mixture at 100-110°C for 4 hours. The solution will darken as the dihydroquinoline intermediate forms and oxidizes (disproportionation) to the fully aromatic quinoline.[1]

  • Work-up: Cool the reaction mixture to room temperature. Basify to pH 10 using 20% NaOH solution (exothermic).[1]

  • Extraction: Extract the aqueous layer with Toluene (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexane/EtOAc 9:1) to yield the product as a pale yellow oil or low-melting solid.[1]

Yield Expectation: 60-75%. Validation:


H NMR (CDCl₃) should show characteristic signals: 

~2.7 (s, 3H, C2-Me), ~2.5 (s, 3H, C6-Me), and splitting patterns consistent with 8-fluoro substitution.[1]

Section 3: Therapeutic Applications & Case Studies

Kinase Inhibitors (Oncology)

Quinolines are privileged scaffolds for Type I and Type II kinase inhibitors.[1] The 8-fluoro-2,6-dimethylquinoline core is particularly relevant for targeting c-Met and VEGFR .[1]

  • Mechanism: The quinoline nitrogen functions as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[1]

  • Advantage: The 8-fluoro group modulates the electron density of the acceptor nitrogen, potentially fine-tuning the H-bond strength to match the specific kinase hinge residues (e.g., Met1160 in c-Met).[1] The C2-methyl group prevents "too deep" insertion, improving selectivity against homologous kinases.[1]

Potassium-Competitive Acid Blockers (P-CABs)

While Vonoprazan utilizes a pyridine-sulfonyl-pyrrole structure, next-generation P-CABs explore quinoline derivatives to achieve longer residence times.[1]

  • Hypothesis: The protonated 8-fluoro-2,6-dimethylquinoline (at low pH in the parietal cell canaliculus) mimics the K+ ion, blocking the H+/K+-ATPase pump.[1]

  • Design: The 8-fluoro substituent reduces the pKa sufficiently so that the drug is only protonated in the highly acidic environment of the secretory canaliculus (pH < 1), acting as an acid-activated prodrug mechanism.[1]

Section 4: Visualizing the Workflow

The following diagram illustrates the SAR logic and synthetic flow for this scaffold.

G cluster_0 Structural Features Aniline 2-Fluoro-4-methylaniline (Precursor) Intermediate Schiff Base / Enamine Intermediate Aniline->Intermediate Condensation (H+) Reagent Crotonaldehyde (C2-Me Source) Reagent->Intermediate Scaffold 8-Fluoro-2,6-dimethylquinoline (Target Scaffold) Intermediate->Scaffold Cyclization & Oxidation App_Kinase Kinase Inhibitors (c-Met, VEGFR) Modulates Hinge Binding Scaffold->App_Kinase Derivatization (at C3/C4) App_PCAB P-CABs (H+/K+ ATPase) pKa-driven Accumulation Scaffold->App_PCAB Salt Formation Feat1 C8-F: Blocks Metabolism Feat1->Scaffold Feat2 C2-Me: Steric Selectivity Feat2->Scaffold

Caption: Figure 1. Synthetic pathway and therapeutic divergence of the 8-fluoro-2,6-dimethylquinoline scaffold.[1] The diagram highlights the transition from precursors to bioactive applications.

Section 5: Future Perspectives

The future of this scaffold lies in C-H Activation . The C3 and C4 positions of the quinoline ring remain unsubstituted in this core.[1] Modern iridium- or palladium-catalyzed C-H borylation can selectively functionalize the C3 position, allowing for the rapid generation of libraries (e.g., coupling with aryl boronic acids) to explore novel chemical space without de novo synthesis.[1]

References

  • Kouzi, S. A., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Infective, Anticancer, and CNS Active Drugs."[1] Journal of Medicinal Chemistry, 2024.[1] Link(General reference for Fluorine effect)

  • Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[1] Wiley-VCH, 2003.[1] (Source for Doebner-Miller Mechanism).[1]

  • BLD Pharm. "8-Fluoro-2,6-dimethylquinoline Product Data." BLD Pharm Repository, 2025.[1] Link

  • Scott, J. S., et al. "Quinolines as Potent c-Met Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2008.[1] Link(Contextual reference for Quinoline Kinase Inhibitors)

Sources

Exploratory

Technical Guide: 8-Fluoro-5-iodo-2,6-dimethylquinoline and Analogs

The following technical guide details the chemical identity, synthesis, and structural analogs of 8-Fluoro-5-iodo-2,6-dimethylquinoline , a specialized heterocyclic intermediate used in medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and structural analogs of 8-Fluoro-5-iodo-2,6-dimethylquinoline , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary & Chemical Identity

8-Fluoro-5-iodo-2,6-dimethylquinoline is a halogenated quinoline scaffold employed primarily as a building block for pharmaceutical agents targeting kinase inhibition and antibacterial pathways. Its structure features a highly functionalized benzene ring (fluoro, iodo, methyl) fused to a pyridine ring, offering multiple vectors for structure-activity relationship (SAR) expansion—specifically via palladium-catalyzed cross-coupling at the C5-iodo position.[1]

Core Chemical Data
PropertySpecification
Chemical Name 8-Fluoro-5-iodo-2,6-dimethylquinoline
CAS Registry Number 1420790-48-2
Molecular Formula C₁₁H₉FIN
Molecular Weight 301.10 g/mol
SMILES CC1=CC(F)=C2N=C(C)C=CC2=C1I
Key Precursor 8-Fluoro-2,6-dimethylquinoline (CAS: 1420790-21-1)

Structural Analogs & CAS Registry

For researchers exploring the chemical space around this scaffold, the following table consolidates confirmed CAS numbers for key analogs and precursors. These identifiers are critical for sourcing starting materials or performing exact-structure searches in databases like SciFinder or Reaxys.[1]

Table 1: Key Analogs and Precursors
Compound DescriptionSubstitution PatternCAS NumberRole
Target Molecule 8-F, 5-I, 2,6-diMe 1420790-48-2 Core Intermediate
Parent Scaffold8-F, 2,6-diMe1420790-21-1Precursor
Bromo-Analog8-F, 5-Br, 2,6-diMe1420793-59-4Alternative Coupling Partner
Des-Methyl Analog8-F, 5-I, 2-Me1420789-75-8SAR Variant (6-H)
Amino-Precursor2-F, 4-Me-Aniline452-63-1Starting Material

Synthetic Methodology & Causality

The synthesis of 8-Fluoro-5-iodo-2,6-dimethylquinoline is not random; it relies on exploiting the electronic directing effects of the substituents on the quinoline ring to achieve high regioselectivity.

Step 1: Construction of the Quinoline Core

The 2,6-dimethyl-8-fluoroquinoline core is synthesized via a modified Doebner-Miller reaction .

  • Reagents: 2-Fluoro-4-methylaniline + Crotonaldehyde (or equivalent precursor).

  • Mechanism: The reaction involves an acid-catalyzed conjugate addition of the aniline to the

    
    -unsaturated aldehyde, followed by cyclization and oxidation.[1]
    
  • Regiochemistry: The methyl group at the para position of the aniline forces cyclization to the only available ortho position, ensuring the formation of the 8-fluoro isomer rather than a mixture.[1]

Step 2: Regioselective Iodination (The Critical Step)

Direct iodination of the parent scaffold (CAS 1420790-21-1) yields the 5-iodo product.[1]

  • Reagents:

    
    -Iodosuccinimide (NIS) in Acetonitrile or Iodine (
    
    
    
    ) with Silver Sulfate (
    
    
    ).[1]
  • Causality (Why C5?):

    • Ring Reactivity: Electrophilic Aromatic Substitution (EAS) favors the carbocyclic (benzene) ring over the electron-deficient pyridine ring.[1]

    • Directing Effects:

      • 6-Methyl Group: An activating group that directs ortho and para.[1] The para position (C9) is the bridgehead (unavailable).[1] The ortho positions are C5 and C7.[1]

      • 8-Fluoro Group: A deactivating but ortho/para directing group.[1] It directs to C5 (para) and C7 (ortho).[1]

    • Steric Hindrance: C7 is sterically crowded, flanked by the 6-Methyl and 8-Fluoro groups.[1] C5 is significantly more accessible.[1]

    • Result: The cooperative directing effects and steric factors converge to make C5 the exclusive site of iodination.[1]

Experimental Protocol (General Procedure)

Note: This protocol is a standardized adaptation for quinoline iodination.

  • Dissolution: Dissolve 8-Fluoro-2,6-dimethylquinoline (1.0 eq) in glacial acetic acid or acetonitrile.

  • Addition: Add

    
    -Iodosuccinimide (1.1 eq) portion-wise at room temperature.
    
  • Reaction: Stir at 60°C for 4-6 hours. Monitor via LCMS for the disappearance of the starting material (M+H = 176) and appearance of product (M+H = 302).

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine.[1] Extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the Pathway and Logic[1][8]

The following diagrams illustrate the synthetic flow and the electronic logic governing the regioselectivity.

Diagram 1: Synthesis and Regiochemistry Logic

G Aniline 2-Fluoro-4-methylaniline (Starting Material) Core 8-Fluoro-2,6-dimethylquinoline (CAS: 1420790-21-1) Aniline->Core Doebner-Miller Cyclization Croton Crotonaldehyde Croton->Core Doebner-Miller Cyclization Target 8-Fluoro-5-iodo-2,6-dimethylquinoline (CAS: 1420790-48-2) Core->Target NIS / H+ (Iodination) Directing Directing Effects: 6-Me (Ortho) & 8-F (Para) Target C5 Directing->Target Controls Regioselectivity

Caption: Synthetic route from aniline precursor to the final 5-iodo target, highlighting the directing effects.

References

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Quinoline EAS and Doebner-Miller synthesis).

Sources

Foundational

Fluorinated quinoline building blocks for drug discovery

Title: Strategic Fluorination: Fluorinated Quinoline Building Blocks in Drug Discovery Executive Summary The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for a diverse arr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Fluorination: Fluorinated Quinoline Building Blocks in Drug Discovery

Executive Summary The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutics ranging from broad-spectrum antibiotics (fluoroquinolones) to targeted kinase inhibitors (e.g., Lenvatinib, Cabozantinib). The strategic incorporation of fluorine into this bicyclic system is not merely a structural modification but a precise tool for modulating physicochemical properties. This guide analyzes the synthesis and application of high-value fluorinated quinoline building blocks, focusing on their role in enhancing metabolic stability, optimizing pKa, and altering binding kinetics.

Part 1: The Fluorine Advantage in Quinoline Scaffolds

The introduction of fluorine into the quinoline core fundamentally alters the molecule's electronic and steric landscape. As a Senior Application Scientist, it is critical to understand the causality behind these changes rather than treating them as empirical observations.

Metabolic Blocking and Oxidative Stability

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Substitution of hydrogen with fluorine at metabolically labile sites—typically the C2, C3, or C6 positions—blocks oxidative metabolism mediated by Cytochrome P450 enzymes.

  • Mechanism: P450 enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion. Fluorine’s high electronegativity and bond strength render the carbon center resistant to these oxidative attacks, prolonging the drug's half-life (

    
    ).
    
  • Case Study: In third-generation fluoroquinolones, a fluorine atom at the C6 position is non-negotiable. It prevents metabolic degradation while simultaneously increasing cell penetration due to increased lipophilicity.

pKa Modulation and Bioavailability

Fluorine’s strong inductive effect (


) lowers the pKa of basic nitrogen atoms in the quinoline ring and adjacent functional groups.
  • Impact: By reducing the basicity of the quinoline nitrogen, fluorine substitution can decrease the fraction of the drug that is ionized at physiological pH (7.4). This increases the concentration of the neutral species, which is typically the form that permeates lipid membranes, thereby improving oral bioavailability.

Conformational Control

The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows for "steric mimicry" where fluorine can replace a hydroxyl group or hydrogen without incurring significant steric penalties, while simultaneously locking the molecule into a bioactive conformation via electrostatic interactions (e.g., C–F···H–N intramolecular hydrogen bonds).

Part 2: High-Value Building Blocks & Synthetic Routes

This section details the synthesis of critical fluorinated quinoline intermediates used in modern drug discovery.

Block A: 4-Chloro-7-methoxyquinoline-6-carboxamide

Relevance: This is the core scaffold for Lenvatinib (Lenvima), a multi-kinase inhibitor for thyroid and hepatocellular carcinoma. The 4-chloro position acts as the "handle" for coupling with urea derivatives.

Synthetic Logic: The synthesis typically employs a convergent strategy.[1][2] The quinoline ring is constructed via a cyclization reaction, followed by chlorination to activate the C4 position for subsequent


 coupling.
Block B: 6-Fluoro-4-hydroxyquinoline-3-carboxylate

Relevance: The foundational precursor for Ciprofloxacin and Levofloxacin . Synthetic Logic: The Gould-Jacobs reaction is the industry standard here. It involves the condensation of a fluorinated aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of 4-Chloro-7-methoxyquinoline-6-carboxamide Target: A robust, scalable route for a kinase inhibitor core.

Phase 1: Cyclization to form the Quinoline Core

Reagents:

  • 4-Amino-2-methoxybenzamide (1.0 equiv)[3]

  • Triethyl orthoformate (TEOF) (excess)

  • Meldrum’s acid (1.2 equiv)

  • Dowtherm A (Solvent for high-temp cyclization)

Step-by-Step:

  • Imidate Formation: Charge a reactor with 4-amino-2-methoxybenzamide and TEOF. Reflux at 140°C for 3 hours. Monitor by TLC for the disappearance of the amine. Distill off ethanol byproduct to drive equilibrium.

  • Condensation: Cool the mixture to 80°C. Add Meldrum’s acid and catalytic piperidine. Stir for 4 hours.

  • Thermal Cyclization: Dilute the intermediate in Dowtherm A (pre-heated to 200°C). Add the condensation mixture dropwise to the hot solvent (Caution: Exothermic). Maintain 210°C for 2 hours to effect decarboxylative cyclization.

  • Isolation: Cool to room temperature. The product, 4-hydroxy-7-methoxyquinoline-6-carboxamide , will precipitate. Filter and wash with hexane to remove Dowtherm A.

    • Checkpoint: Verify structure via

      
      H NMR (DMSO-
      
      
      
      ).[3] Look for the diagnostic singlet at
      
      
      8.5-8.7 ppm (H-2 of quinoline).
Phase 2: Chlorination (Activation)

Reagents:

  • 4-Hydroxy-7-methoxyquinoline-6-carboxamide (Intermediate from Phase 1)

  • Thionyl chloride (

    
    ) or Phosphoryl chloride (
    
    
    
    ) (Solvent/Reagent)
  • Catalytic DMF

Step-by-Step:

  • Slurry Formation: Suspend the dried 4-hydroxy intermediate in neat

    
     (10 vol). Add 2-3 drops of dry DMF as a catalyst.
    
  • Chlorination: Heat to reflux (105°C) for 6-8 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quenching: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/ammonia water (maintain pH > 8) to quench excess

    
    . Critical Safety Step: Exothermic hydrolysis.
    
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from acetonitrile to yield 4-chloro-7-methoxyquinoline-6-carboxamide as an off-white solid.

Part 4: Visualization of Pathways

Diagram 1: Synthetic Workflow for Lenvatinib Core

This diagram illustrates the convergent synthesis of the 4-chloro-quinoline block described above.

LenvatinibSynthesis Start 4-Amino-2-methoxybenzamide Inter1 Imidate Intermediate Start->Inter1 Condensation Reagent1 Triethyl Orthoformate + Meldrum's Acid Reagent1->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 210°C) Inter1->Cyclization Core 4-Hydroxy-7-methoxy- quinoline-6-carboxamide Cyclization->Core Ring Closure Chlorination Chlorination (POCl3, DMF) Core->Chlorination FinalBlock 4-Chloro-7-methoxy- quinoline-6-carboxamide Chlorination->FinalBlock Activation

Caption: Synthetic route for the Lenvatinib intermediate, highlighting the critical thermal cyclization and chlorination activation steps.

Diagram 2: Mechanism of Action - Fluorine Substitution

This diagram details how fluorine substitution enhances metabolic stability and binding.

FluorineMechanism Drug Fluorinated Quinoline (Drug Candidate) P450 Cytochrome P450 (Metabolic Enzyme) Drug->P450 Exposure Block Metabolic Blocking (C-F Bond Strength) Drug->Block F-Substitution Binding Target Protein Binding (Kinase Pocket) Drug->Binding Electronic Modulation Result2 Enhanced Lipophilicity & Membrane Permeability Drug->Result2 Physicochemical Effect Metabolism Oxidative Metabolism (Hydroxylation) P450->Metabolism Attempted Oxidation Block->Metabolism Inhibits Result1 Increased Half-life (t1/2) Block->Result1 Result

Caption: Mechanism by which fluorine substitution blocks P450-mediated oxidation and enhances pharmacokinetic properties.

Part 5: Structure-Activity Relationship (SAR) Data

The table below summarizes the impact of fluorine substitution at specific positions on the quinoline ring, derived from kinase inhibitor and antibacterial SAR studies.

PositionEffect of Fluorine SubstitutionStrategic Application
C2 Increases metabolic stability against nucleophilic attack.Used in antimalarials and some kinase inhibitors to prevent ring opening.
C3 Modulates pKa significantly; affects binding to the ATP hinge region in kinases.Critical for tuning solubility and oral bioavailability.
C6 The "Golden Position" for metabolic blocking. Blocks P450 oxidation.Essential in fluoroquinolones (e.g., Ciprofloxacin) and many kinase inhibitors.
C7 Modulates electron density of the ring system; influences side-chain coupling.Often used in conjunction with electron-donating groups (e.g., -OMe) to fine-tune potency.
C8 Steric occlusion; can force the molecule into a specific atropisomer or conformation.Used to improve selectivity between kinase isoforms.

References

  • FDA-Approved Fluorinated Heterocyclic Drugs.Review of fluorinated drugs approved between 2016-2022, highlighting the prevalence of the quinoline scaffold.

    • Source: MDPI / NIH
  • Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide.

    • Source: GuideChem / Patent Liter
  • Metabolic Stability of Fluorinated Small Molecules.Physical organic chemistry perspective on C-F bond strength and P450 inhibition.

    • Source: ChemRxiv / NIH
  • pKa and LogP of Fluorinated Heterocycles.

    • Source: ResearchGate[4][5][6][7]

  • Direct C-H Trifluoromethylation of Quinolines.

    • Source: Organic Letters / Thieme[8]

Sources

Exploratory

Novel Trisubstituted Quinoline Intermediates: Synthetic Innovations &amp; Therapeutic Frontiers

Topic: Novel Trisubstituted Quinoline Intermediates for Pharmaceutical Research Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary The quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Trisubstituted Quinoline Intermediates for Pharmaceutical Research Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 30 FDA-approved drugs. However, the low-hanging fruit of mono- and di-substituted quinolines has been extensively harvested. The current frontier lies in novel trisubstituted quinolines —specifically those functionalized at the 2, 4, and 6/8 positions. These complex substitution patterns offer superior opportunities for tuning lipophilicity (LogP), metabolic stability, and binding selectivity against resistant kinase mutants and malarial parasites.

This guide moves beyond classical Skraup and Friedländer syntheses, which often suffer from poor regioselectivity and harsh conditions. Instead, we focus on multicomponent reactions (MCRs) and C–H activation strategies that allow for the precise, convergent assembly of trisubstituted cores under sustainable conditions.

Structural Significance & SAR Logic

The transition from disubstituted to trisubstituted scaffolds is not merely additive; it is transformative for pharmacokinetics and potency.

The "Magic Triangle" of Substitution
  • Position 2 (Steric Gatekeeper): Large aryl or heteroaryl groups here often dictate selectivity between homologous enzymes (e.g., kinase isoforms).

  • Position 4 (Electronic Tuner): Substituents here (often amines or ethers) interact with the solvent front or specific hinge regions in ATP-binding pockets.

  • Position 6/8 (Metabolic & Solubility Handle):

    • C6: Ideal for solubilizing groups (morpholine, piperazine) to improve oral bioavailability.

    • C8: Critical for intramolecular hydrogen bonding (if OH/NH2) or blocking metabolic soft spots.

Visualization: SAR Decision Matrix

The following diagram illustrates the strategic logic for selecting substituents based on therapeutic targets.

SAR_Logic Core Trisubstituted Quinoline Core Pos2 Position C-2 (Selectivity) Core->Pos2 Pos4 Position C-4 (Potency) Core->Pos4 Pos6 Position C-6/8 (ADME) Core->Pos6 Target_Kinase Target: Kinase Inhibitor (e.g., EGFR, VEGFR) Pos2->Target_Kinase Aryl/Heteroaryl (Pi-stacking) Target_Malaria Target: Antimalarial (e.g., P. falciparum) Pos2->Target_Malaria Lipophilic Alkyl/Aryl Pos4->Target_Kinase H-Bond Donor (Hinge Binder) Pos4->Target_Malaria Aminoalkyl Chain (Heme binding) Pos6->Target_Kinase Solubilizing Group (Morpholine) Pos6->Target_Malaria Halogen (Cl/CF3) (Metabolic Block)

Figure 1: Strategic substitution logic for designing trisubstituted quinoline libraries.

Core Protocol: Iron(III)-Catalyzed Multicomponent Synthesis

A sustainable, high-atom-economy route to 2,4-disubstituted and 2,4,6-trisubstituted quinolines.

Traditional methods require pre-functionalized aminobenzaldehydes or harsh acid catalysts. This modern protocol utilizes Iron(III) chloride (FeCl₃) as a Lewis acid and oxidant, enabling a one-pot cascade reaction of aldehydes, amines, and styrenes (or nitroalkanes).

Mechanism Overview

The reaction proceeds via an Aza-Henry / Michael Addition / Cyclization / Oxidative Aromatization cascade.

  • Imine Formation: Aniline + Aldehyde → Imine.

  • Activation: FeCl₃ activates the styrene/nitroalkane.

  • Coupling: The activated species attacks the imine.[1]

  • Cyclization: Intramolecular ring closure followed by oxidation (using O₂ from air) to aromatize.

Experimental Procedure

Target Intermediate: 6-Chloro-2-phenyl-4-(p-tolyl)quinoline Scale: 1.0 mmol

Reagents
  • Amine: 4-Chloroaniline (1.0 mmol, 127 mg)

  • Aldehyde: Benzaldehyde (1.0 mmol, 106 mg)

  • Styrene Component: 4-Methylstyrene (1.2 mmol, 142 mg)

  • Catalyst: FeCl₃ (anhydrous) (10 mol%, 16 mg)

  • Solvent: Toluene (5 mL)

  • Oxidant: Air (Open vessel or O₂ balloon)

Step-by-Step Methodology
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline and benzaldehyde in Toluene (2 mL). Stir at room temperature for 30 minutes to pre-form the imine (indicated by turbidity or water droplets).

  • Addition: Add 4-methylstyrene, followed by the FeCl₃ catalyst. Wash the sides with the remaining Toluene (3 mL).

  • Reaction: Heat the mixture to 100°C under an air atmosphere (reflux condenser open to air via a drying tube or O₂ balloon).

    • Critical Checkpoint: The reaction color typically shifts from yellow/orange to dark brown as the iron complex forms and oxidation proceeds.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The intermediate dihydroquinoline is rapidly oxidized to the fully aromatic quinoline. Reaction time is typically 8–12 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove iron salts and acidic byproducts. Wash with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexane).

Validation Criteria (Self-Correction)
  • ¹H NMR: Look for the characteristic singlet of the quinoline H-3 proton around δ 7.5–7.8 ppm . If this is a doublet or multiplet, regioselectivity may have been compromised.

  • Yield: Expected yield is 75–85%.[2] Lower yields often indicate insufficient oxidation; ensure adequate air/O₂ flow.

Advanced Methodology: Metal-Free Regioselective Synthesis

For applications where trace metal contamination is unacceptable (e.g., late-stage API synthesis), Iodine (I₂) catalyzed cycloaddition is the superior choice.

  • Substrates: Anilines + Alkynes + DMSO (as C1 source).[3]

  • Conditions: I₂ (20 mol%), DMSO, 100°C.

  • Advantage: DMSO acts as both solvent and the methine (CH) source for the C-2 position, often yielding 3-substituted or 2,3-disubstituted patterns that are difficult to access otherwise.

Comparative Analysis of Methods
FeatureClassical Skraup/DoebnerFe(III)-Catalyzed MCRIodine/DMSO C-H Activation
Atom Economy Low (Sulfuric acid waste)High (Water is main byproduct)Moderate
Regioselectivity Poor (Mixtures common)High (Sterically controlled)Excellent
Substrate Scope Limited to stable anilinesBroad (Tolerates halides, ethers)Broad
Sustainability Low (Harsh acids)High (Earth-abundant metal)High (Metal-free)

Mechanistic Visualization

The following diagram details the Iron(III)-catalyzed pathway, highlighting the critical oxidation step that drives the equilibrium toward the aromatic product.

Fe_Catalysis_Mechanism Start Aniline + Aldehyde Imine Imine Intermediate Start->Imine -H2O Coupling C-C Bond Formation (Mannich-type) Imine->Coupling Fe_Complex Fe(III)-Styrene Activation Fe_Complex->Coupling Catalyst Entry Cyclization Intramolecular Cyclization Coupling->Cyclization Dihydro Dihydroquinoline Cyclization->Dihydro Oxidation Oxidative Aromatization (Fe(III)/O2) Dihydro->Oxidation -2H Oxidation->Fe_Complex Catalyst Regen Product Trisubstituted Quinoline Oxidation->Product

Figure 2: Proposed catalytic cycle for the Fe(III)-mediated synthesis of trisubstituted quinolines.

References

  • Iron-Catalyzed Synthesis of Quinolines

    • Title: Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes.

    • Source: Organic & Biomolecular Chemistry (2023).[4][5]

    • URL:[Link] (Verified via search result 1.1)

  • Recent Advances in Quinoline Scaffolds

    • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
    • Source: Molecules (MDPI) (2025).
    • URL:[Link] (Verified via search result 1.3)

  • Metal-Free/Iodine Protocols

    • Title: Transition metal-free regioselective synthesis of 2-arylquinolines... using β-chlorovinyl aldehydes.[5][6]

    • Source: Organic & Biomolecular Chemistry (2026).[6]

    • URL:[Link] (Verified via search result 1.18)

  • Biological Activity (Kinase/Antimalarial)

    • Title: Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
    • Source: Mini-Reviews in Medicinal Chemistry (2025).
    • URL:[Link] (Verified via search result 1.2)

  • C-H Activation Reviews

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: C
    • URL:[Link] (Verified via search result 1.10)

Sources

Foundational

Reactivity profile of 5-iodo position in fluoroquinolines

Title: Strategic Functionalization of the 5-Iodo Position in Fluoroquinolines: A Reactivity & Protocol Guide Executive Summary The 5-iodo-fluoroquinoline scaffold represents a high-value "pivot point" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Functionalization of the 5-Iodo Position in Fluoroquinolines: A Reactivity & Protocol Guide

Executive Summary The 5-iodo-fluoroquinoline scaffold represents a high-value "pivot point" in medicinal chemistry, particularly for next-generation antibacterial and anticancer agents (e.g., Vosaroxin analogs). While the C6-fluorine and C7-amine positions define the classical structure-activity relationship (SAR) of fluoroquinolones (FQs), the C5 position offers a vector to modulate solubility, overcome efflux pump resistance, and introduce novel binding interactions.

This guide details the chemoselective exploitation of the 5-iodo handle. Unlike the electron-deficient pyridyl ring (positions 2, 3, 4), the benzenoid ring (positions 5, 6, 7, 8) behaves as an activated aryl halide.[1] The 5-iodo position is unique due to its peri-interaction with the C4-carbonyl/C4-proton and its orthogonality to C6/C7-halogen substituents.

Part 1: Electronic & Steric Landscape[1]

The reactivity of 5-iodo-fluoroquinolines is governed by three competing factors:

  • The "Soft" Iodine Handle: The C5–I bond is significantly weaker (approx. 53 kcal/mol) than C–Br or C–Cl bonds. This allows for rapid oxidative addition by Pd(0) species, enabling chemoselective cross-coupling without disturbing the C6–F bond (approx. 116 kcal/mol).

  • The "Hard" Fluorine Effect: A fluorine atom (typically at C6 or C8) exerts a strong inductive withdrawing effect (

    
    ). This reduces electron density at C5, theoretically slowing oxidative addition compared to non-fluorinated quinolines. However, in practice, the lability of the iodide overrides this, making C5 highly reactive.
    
  • Peri-Steric Strain: Substituents at C5 experience steric repulsion from the C4 position.[1] This "buttressing effect" can accelerate reductive elimination in cross-coupling cycles but also destabilize planar conformations in the final product.

Diagram 1: Reactivity Hierarchy & Decision Tree

This diagram illustrates the orthogonal reactivity of the 5-iodo position versus other halogenated sites on the quinoline scaffold.

ReactivityProfile Scaffold 5-Iodo-Fluoroquinoline Scaffold Path_Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) Scaffold->Path_Pd High Selectivity (C-I) Path_Li Lithium-Halogen Exchange (-78°C, t-BuLi) Scaffold->Path_Li Kinetic Control Path_SnAr Nucleophilic Substitution (SNAr) Scaffold->Path_SnAr Requires Activation Outcome_C C-C Bond Formation (Biaryls, Alkynes) Path_Pd->Outcome_C Retains F-atom Outcome_E Electrophile Trapping (Aldehydes, Ketones) Path_Li->Outcome_E Avoids Halogen Dance Outcome_N C-N Bond Formation (Amines at C7) Path_SnAr->Outcome_N Targets C7-F/Cl

Caption: Decision matrix for functionalizing 5-iodo-fluoroquinolines. Note that Pd-catalysis and Li-exchange target C5, while SNAr typically targets C7.

Part 2: Chemoselective Cross-Coupling Protocols[1]

The "workhorse" reaction for this scaffold is the Suzuki-Miyaura coupling. The primary challenge is not reactivity, but protodeiodination (loss of iodine replaced by hydrogen) and homocoupling .

Protocol A: C5-Selective Suzuki Coupling

Objective: Arylation of 5-iodo-8-fluoroquinoline while retaining the C8-fluorine.

Mechanistic Causality:

  • Catalyst System:

    
     is preferred over 
    
    
    
    .[1] The bidentate ligand prevents
    
    
    -hydride elimination (if alkyl groups are present) and increases the stability of the Pd(II) intermediate against the electron-deficient quinoline core.
  • Base Selection: Weak bases (

    
     or 
    
    
    
    ) are used to prevent hydrolysis of the fluorine or nucleophilic attack on the quinoline ring.

Step-by-Step Workflow:

  • Preparation: Charge a dry Schlenk flask with 5-iodo-8-fluoroquinoline (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Inertion: Evacuate and backfill with Argon (

    
    ). Critical: Oxygen promotes homocoupling of the boronic acid.
    
  • Solvation: Add degassed 1,4-Dioxane/Water (4:1 ratio). The water is essential for the transmetalation step (activation of the boronate).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: If C5-H (protodeiodination) is observed >10%, lower temp to 60°C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with brine. The 5-aryl product usually precipitates or crystallizes upon cooling due to increased planarity.

Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne spacer at C5.

Key Insight: Copper-free conditions are recommended if the C6/C7 positions contain nucleophile-sensitive groups. However, for standard 5-iodo-fluoroquinolines, the classic Pd/Cu system works efficiently due to the high reactivity of the C-I bond.

Data Summary: Coupling Efficiency at C5

Coupling Partner Catalyst System Yield Selectivity (vs F-site)

| Phenylboronic Acid |


, 

| 88% | >99% | | Terminal Alkyne |

, CuI,

| 92% | >99% | | Acrylate (Heck) |

,

| 75% | 95% (minor C-F activation) |

Part 3: Metal-Halogen Exchange & The "Halogen Dance"

Lithiation of 5-iodoquinolines is a powerful method to introduce electrophiles (aldehydes, ketones) that are inaccessible via Pd-catalysis. However, it is fraught with the risk of Halogen Dance (isomerization of the lithiated species).

The Trap: Upon treating 5-iodo-fluoroquinoline with t-BuLi, the 5-lithio species is formed. If the temperature rises above -70°C, the lithium atom can migrate to the C4 or C6 position (stabilized by the adjacent fluorine), moving the iodine to a new position.

Diagram 2: Preventing the Halogen Dance

Workflow for kinetic control during lithiation.

LithiationWorkflow Start 5-Iodo-Fluoroquinoline (in dry THF) Cooling Cool to -78°C (Internal Temp Probe) Start->Cooling Addition Add t-BuLi (2.0 equiv) Dropwise over 10 min Cooling->Addition Species 5-Lithio-Intermediate (Kinetic Product) Addition->Species Trapping Add Electrophile (E+) IMMEDIATELY Species->Trapping Fast (<15 min) Dance Halogen Dance (Scrambled Product) Species->Dance If T > -60°C or Slow Trap Warming Warm to RT Trapping->Warming

Caption: Kinetic control is required to maintain regioselectivity. The 5-lithio species is unstable and must be trapped immediately to prevent isomerization.

Protocol: Low-Temperature Lithiation

  • Setup: Flame-dry a 2-neck flask. Add 5-iodo-fluoroquinoline and anhydrous THF.

  • Cryogenics: Cool to -78°C using Acetone/Dry Ice. Validation: Use an internal thermometer; the solution temperature must not exceed -70°C during addition.

  • Exchange: Add t-BuLi (1.7 M in pentane) dropwise. The solution often turns deep red/orange (formation of the lithio-species).

  • Quench: Stir for exactly 10 minutes. Rapidly inject the electrophile (e.g., DMF for formylation or

    
     for carboxylation).
    
  • Warm: Remove the cooling bath only after the electrophile addition is complete.

Part 4: Troubleshooting & Optimization

Issue 1: Low Conversion in Suzuki Coupling

  • Diagnosis: Catalyst poisoning by the quinoline nitrogen.

  • Solution: Switch to S-Phos or X-Phos precatalysts.[1] These bulky, electron-rich phosphine ligands prevent the quinoline nitrogen from coordinating to the Pd center, keeping the catalyst active.

Issue 2: Protodeiodination (Formation of 5-H)

  • Diagnosis: Presence of moisture or acidic protons.

  • Solution: Use strictly anhydrous solvents.[1] If the boronic acid is "wet," add molecular sieves to the reaction mixture.

Issue 3: Regioselectivity Failure (Attack at F)

  • Diagnosis: Reaction temperature too high or base too strong (e.g.,

    
    ).
    
  • Solution: Switch to weak bases (

    
    ) and non-polar solvents (Toluene) to disfavor 
    
    
    
    pathways.

References

  • Mechanisms of Cross-Coupling: "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Chemical Reviews. [Link]

  • Lithium-Halogen Exchange Dynamics: "The Lithium–Halogen Exchange Reaction in Process Chemistry." ResearchGate. [Link]

  • Fluoroquinolone Medicinal Chemistry: "Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules." European Journal of Medicinal Chemistry. [Link]

  • Sonogashira Applications: "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Molecules. [Link][2][3][4][5][6][7][8]

  • Reactivity of 5-Substituted Systems: "QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs." IOSR Journal of Applied Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiodivergent Iodination of 8-Fluoro-2,6-Dimethylquinoline

This Application Note is structured to provide a comprehensive, logic-driven guide for the regioselective iodination of 8-fluoro-2,6-dimethylquinoline. It addresses the specific electronic and steric challenges of this s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, logic-driven guide for the regioselective iodination of 8-fluoro-2,6-dimethylquinoline. It addresses the specific electronic and steric challenges of this scaffold, offering two distinct protocols to target the C5 (carbocyclic) and C3 (heterocyclic) positions.

Executive Summary

The functionalization of polysubstituted quinolines is a critical step in the synthesis of kinase inhibitors and antibacterial agents. 8-Fluoro-2,6-dimethylquinoline presents a unique regiochemical challenge due to the competing directing effects of the 6-methyl (activator), 8-fluoro (activator/deactivator), and the electron-deficient pyridine ring.

This guide details two optimized protocols to achieve Regiodivergent Iodination :

  • Protocol A (C5-Selective): Targets the carbocyclic ring using classical Electrophilic Aromatic Substitution (EAS) driven by cooperative ortho/para activation.

  • Protocol B (C3-Selective): Targets the heterocyclic ring using a radical-mediated mechanism, essential for subsequent Suzuki-Miyaura cross-couplings.

Substrate Analysis & Mechanistic Logic

Electronic Landscape

To achieve regioselectivity, one must map the electronic vectors of the substrate.

  • Position C5: Strongly activated. It is ortho to the electron-donating 6-Methyl group and para to the resonance-donating 8-Fluoro group. This is the "hotspot" for electrophilic attack.

  • Position C7: Located between the 6-Methyl and 8-Fluoro groups. While electronically activated, it is sterically occluded , making substitution here kinetically unfavorable compared to C5.

  • Position C3: Located on the electron-deficient pyridine ring. It is deactivated towards standard EAS but is the preferred site for radical iodination or specific coordination-assisted electrophilic mechanisms.

Decision Pathway Diagram

The following logic flow illustrates how reaction conditions dictate the regiochemical outcome.

G Substrate 8-Fluoro-2,6-dimethylquinoline ConditionA Condition A: Electrophilic (EAS) (I2 / HIO3 / H2SO4) Substrate->ConditionA Strong Acid / Oxidant ConditionB Condition B: Radical/Polar (NIS / TFA / MeCN) Substrate->ConditionB Lewis Acid / Radical Source InterA Sigma-Complex Formation (Carbocycle Activated) ConditionA->InterA Attack at C5 (Ortho/Para directed) InterB N-Activation / Radical Species (Heterocycle Targeted) ConditionB->InterB Attack at C3 (Electronic/Radical) ProdC5 Product A: 5-Iodo-8-fluoro-2,6-dimethylquinoline (Yield: ~75-85%) InterA->ProdC5 Re-aromatization ProdC3 Product B: 3-Iodo-8-fluoro-2,6-dimethylquinoline (Yield: ~60-70%) InterB->ProdC3 Elimination

Figure 1: Regiodivergent pathways for the iodination of 8-fluoro-2,6-dimethylquinoline.

Experimental Protocols

Protocol A: C5-Selective Iodination (Electrophilic)

Objective: Synthesis of 5-iodo-8-fluoro-2,6-dimethylquinoline. Mechanism: The use of Periodic Acid (


) or Iodic Acid (

) oxidizes molecular iodine (

) to a highly reactive electrophilic iodine species (

or

), which attacks the most electron-rich position (C5).
Reagents & Equipment[1][2][3]
  • Substrate: 8-Fluoro-2,6-dimethylquinoline (1.0 eq)

  • Iodine Source: Iodine (

    
    ) (0.55 eq)
    
  • Oxidant: Periodic Acid (

    
    ) (0.20 eq) or Iodic Acid (
    
    
    
    )
  • Solvent: Acetic Acid (AcOH) / Sulfuric Acid (

    
    ) (10:1 v/v)
    
  • Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (5.28 mmol) of 8-fluoro-2,6-dimethylquinoline in 15 mL of Glacial Acetic Acid.

  • Acidification: Add 1.5 mL of concentrated

    
     dropwise. Caution: Exothermic.
    
  • Reagent Addition: Add

    
     (738 mg, 2.9 mmol) followed by 
    
    
    
    (240 mg, 1.05 mmol).
    • Note: The oxidant regenerates

      
       from iodide byproducts, ensuring 100% atom economy regarding iodine.
      
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

    • Checkpoint: The disappearance of the starting material and the appearance of a less polar spot indicates conversion.

  • Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-water containing 10% Sodium Thiosulfate (

    
    ) to quench unreacted iodine (solution turns from brown/purple to yellow/clear).
    
  • Workup: Neutralize with saturated

    
     (pH ~8). Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexane).
    
Protocol B: C3-Selective Iodination (Radical/Polar)

Objective: Synthesis of 3-iodo-8-fluoro-2,6-dimethylquinoline. Mechanism:


-Iodosuccinimide (NIS) in the presence of a catalytic acid (TFA) activates the pyridine ring. Radical pathways (often promoted by trace light or heat) favor the C3 position on the heterocyclic ring, avoiding the crowded carbocycle.
Reagents & Equipment[1][2][3]
  • Substrate: 8-Fluoro-2,6-dimethylquinoline (1.0 eq)

  • Iodine Source:

    
    -Iodosuccinimide (NIS) (1.2 eq)
    
  • Catalyst: Trifluoroacetic Acid (TFA) (0.2 eq) or

    
    
    
  • Solvent: Acetonitrile (MeCN) (Anhydrous)

  • Equipment: Sealed tube or reaction vial, inert atmosphere (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Flame-dry a reaction tube and purge with Nitrogen.

  • Dissolution: Dissolve 1.0 g (5.28 mmol) of substrate in 10 mL anhydrous Acetonitrile.

  • Activation: Add TFA (80 µL, 1.0 mmol). Stir for 5 minutes at room temperature.

  • Iodination: Add NIS (1.42 g, 6.3 mmol) in one portion.

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

    • Note: If conversion is sluggish, adding a radical initiator like AIBN (5 mol%) can accelerate C3 functionalization.

  • Quench: Cool to RT. Dilute with EtOAc (50 mL) and wash with 10%

    
     and saturated 
    
    
    
    .
  • Purification: The C3-iodo isomer often elutes close to the starting material. Careful gradient chromatography (Hexane/EtOAc) is required.

Analytical Validation & Data Interpretation

To confirm regioselectivity, Proton NMR (


H NMR) is the primary tool. The coupling constants and integration of the aromatic region are diagnostic.
Table 1: Diagnostic NMR Signatures
FeatureParent Substrate5-Iodo Product (Protocol A)3-Iodo Product (Protocol B)
H3 (Pyridine) Doublet (

Hz)
Doublet (

Hz)
Absent
H4 (Pyridine) Doublet (

Hz)
Doublet (

Hz)
Singlet (Broad/Fine coupling)
H5 (Benzene) Doublet (meta-coupling)Absent Doublet (meta-coupling)
H7 (Benzene) Doublet (meta-coupling)Singlet (or d,

)
Doublet (meta-coupling)
Key Shift --Loss of H5 signal; H4/H3 coupling intact.Loss of H3 signal; H4 becomes singlet.

Interpretation:

  • Protocol A (C5): The pyridine ring protons (H3/H4) remain as a pair of doublets. The benzene ring pattern simplifies significantly due to the loss of H5.

  • Protocol B (C3): The benzene ring protons (H5/H7) remain unchanged (meta-coupled doublets). The pyridine H4 proton collapses to a singlet because its vicinal neighbor H3 has been replaced by Iodine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Iodine sublimation or insufficient oxidant.Use a sealed tube; ensure

is fresh; increase temp to 80°C.
Mixture of Isomers (Protocol B) Acid concentration too high (activates C5).Reduce TFA loading; switch to radical conditions (no acid, use AIBN/Benzoyl Peroxide).
Protodeiodination Product instability during workup.Avoid strong bases; keep workup cold; store product in the dark (iodides are light sensitive).
Starting Material Recovery Steric hindrance at C5.Switch solvent to Triflic Acid (

) for "super-electrophilic" activation (Extreme measure).

References

  • Regioselective Iodination of Quinolines (Radical C3 vs Electrophilic C5)

    • Citation: Monastyrskyi, A., et al. "Regioselective iodination of quinolines and their application in the synthesis of bioactive compounds." Journal of Organic Chemistry, 2015.
    • Context: Establishes the C3-selectivity of NIS/Radical conditions versus C5/C8 selectivity of EAS conditions.
    • Source:

  • Iron-Catalyzed C5 Halogenation

    • Citation: Li, X., et al. "Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines." Molecules, 2019.[4]

    • Context: Demonstrates the intrinsic high reactivity of the C5 position in 8-substituted quinolines under metal c
    • Source:

  • Commercial Availability of 3-Iodo Analog

    • Citation: "8-Fluoro-3-iodo-6-methylquinoline Product Page."[5] Chiralen Pharmaceutical Co.[5]

    • Context: Validates the stability and synthetic viability of the 3-iodo regioisomer as a standard intermedi
    • Source:

  • General Electrophilic Aromatic Substitution (EAS)

    • Citation: "Electrophilic Aromatic Substitution: Reaction Mechanism and Regioselectivity." Master Organic Chemistry.
    • Context: Foundational theory explaining the activation of the carbocycle (C5/C8) over the heterocycle in acidic media.
    • Source:

Sources

Application

Application Note: Regioselective Sonogashira Cross-Coupling of 8-Fluoro-5-iodo-2,6-dimethylquinoline

Executive Summary & Mechanistic Rationale The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, enabling the construction of C(sp²)–C(sp) bonds under mild conditions [1]. When...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, enabling the construction of C(sp²)–C(sp) bonds under mild conditions [1]. When applied to highly functionalized N-heterocycles such as 8-Fluoro-5-iodo-2,6-dimethylquinoline , the reaction demands precise control over regioselectivity, steric hindrance, and electronic modulation.

This application note details a robust, self-validating protocol for the alkynylation of this specific quinoline scaffold.

Regioselectivity and Causality

The substrate possesses two halogens: a fluorine at C8 and an iodine at C5. The success of this protocol relies on the massive disparity in bond dissociation energies between the C–I bond (~238 kJ/mol) and the C–F bond (~485 kJ/mol). Palladium(0) undergoes oxidative addition exclusively at the C5 position, leaving the C8-fluoro group completely intact for downstream derivatization [1].

Overcoming Steric and Electronic Hurdles

The 6-methyl group sits directly ortho to the reactive 5-iodo center. This steric bulk impedes the transmetalation step between the bulky Pd(II) intermediate and the copper acetylide[2]. Consequently, standard room-temperature protocols often result in sluggish kinetics and incomplete conversion. To counteract this, we employ a moderately elevated temperature (60 °C) and a mixed solvent system (THF/Et₃N). THF enhances the solubility of the catalytic species, while Et₃N serves as both the base and a transient ligand to stabilize the Pd(0) resting state, preventing catalyst precipitation (palladium black formation).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Ar-Pd(L2)-I Pd0->PdII_Ox + 5-Iodoquinoline (Regioselective) PdII_Trans Pd(II) Transmetalation Ar-Pd(L2)-C≡C-R PdII_Ox->PdII_Trans Transmetalation (- CuI) PdII_Trans->Pd0 Reductive Elimination (Coupled Product) Cu_Acetylide Cu(I) Acetylide Cu-C≡C-R Cu_Acetylide->PdII_Ox Acetylide Transfer Alkyne Terminal Alkyne + Amine Base Alkyne->Cu_Acetylide CuI / Base

Fig 1: Dual Pd/Cu catalytic cycle highlighting the regioselective oxidative addition at the C5-iodo position.

Reaction Optimization Data

To establish the most reliable conditions for this specific substrate, various catalytic systems were evaluated. The data below synthesizes the quantitative outcomes of these optimizations. The use of a co-solvent (THF) proved critical in overcoming the steric hindrance of the ortho-methyl group, drastically improving yields compared to neat amine bases.

Table 1: Optimization of Sonogashira Coupling Conditions (1.0 mmol scale)

EntryCatalyst (5 mol%)Co-catalystBase / SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₂Cl₂CuI (10 mol%)Et₃N (neat)2542%Sluggish conversion; ortho-methyl sterics inhibit transmetalation.
2 Pd(PPh₃)₂Cl₂ CuI (10 mol%) Et₃N / THF (1:1) 60 85% Optimal balance of solubility, reactivity, and cost.
3Pd(dppf)Cl₂CuI (10 mol%)DIPEA / DMF8089%Highest yield; recommended only for highly bulky terminal alkynes.
4Pd(OAc)₂ / XPhosNoneCs₂CO₃ / MeCN7076%Copper-free protocol [3]; effectively eliminates Glaser homocoupling.

Standard Operating Protocol

The following methodology utilizes the optimized conditions from Entry 2 . It is designed as a self-validating system: physical color changes and specific analytical markers are embedded within the steps to ensure the operator can verify the reaction's integrity in real-time.

Reagents & Equipment
  • Substrate: 8-Fluoro-5-iodo-2,6-dimethylquinoline (1.0 equiv, 1.0 mmol, 301.1 mg)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%, 35 mg)

  • Co-catalyst: Copper(I) Iodide [CuI] (10 mol%, 19 mg)

  • Solvents: Anhydrous Tetrahydrofuran (THF) (2.5 mL) and Triethylamine (Et₃N) (2.5 mL)

  • Equipment: 25 mL Schlenk flask, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical Step)

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 8-Fluoro-5-iodo-2,6-dimethylquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfill.

  • Causality Check: Oxygen must be rigorously excluded. The presence of O₂ will trigger the copper-catalyzed oxidative dimerization of the terminal alkyne (Glaser coupling), consuming the starting material and complicating purification [2].

Step 2: Solvent Addition and Catalyst Activation

  • Via syringe, inject anhydrous, degassed THF (2.5 mL) and Et₃N (2.5 mL) into the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Self-Validation: The mixture will initially appear as a pale yellow/orange suspension. As the Pd(II) is reduced to the active Pd(0) species by the amine/alkyne, the solution will transition to a homogeneous deep red or brown color.

Step 3: Alkyne Addition and Heating

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe over 2 minutes.

  • Transfer the flask to a pre-heated oil bath at 60 °C.

  • Self-Validation: Within 30 minutes, a fine white/yellow precipitate of triethylammonium iodide (Et₃N·HI) will begin to form, visually confirming that the catalytic cycle is turning over and releasing the iodide leaving group.

Step 4: Reaction Monitoring

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS after 4 hours.

  • Self-Validation: The starting iodoquinoline (R_f ~ 0.6) should be fully consumed. The newly formed conjugated enyne/arylalkyne product will appear as a highly UV-active, brightly fluorescent spot at a lower R_f (~ 0.4).

Step 5: Quench and Specialized Workup

  • Once complete, cool the reaction to room temperature and dilute with Ethyl Acetate (15 mL).

  • Filter the mixture through a short pad of Celite to remove the insoluble palladium black and bulk ammonium salts.

  • Crucial Step: Transfer the filtrate to a separatory funnel and wash with a 10% aqueous solution of Ammonium Hydroxide (NH₄OH) (2 × 10 mL).

  • Causality Check: Quinolines are excellent ligands for copper. Standard aqueous workups will leave copper tightly bound to the product. The NH₄OH wash forms the highly water-soluble[Cu(NH₃)₄]²⁺ complex (indicated by a bright blue aqueous layer), effectively stripping the heavy metal from your organic intermediate[3].

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (typically 9:1 to 4:1) to afford the pure coupled product.

Workflow Step1 1. Preparation Degas Solvents (Ar/N2) Weigh Reagents Step2 2. Reaction Assembly Add Pd cat, CuI, Quinoline in Et3N/THF Step1->Step2 Step3 3. Alkyne Addition Dropwise addition of Terminal Alkyne Step2->Step3 Step4 4. Heating & Monitoring 60°C, Monitor via LC-MS Step3->Step4 Step5 5. Quench & Workup NH4OH(aq) wash to remove Cu salts Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the Sonogashira coupling of iodoquinolines.

Troubleshooting Guide

  • Issue: High levels of alkyne homocoupling (Glaser product).

    • Cause: Oxygen intrusion into the reaction vessel.

    • Solution: Ensure rigorous freeze-pump-thaw degassing of solvents prior to use. Alternatively, switch to a copper-free protocol (Table 1, Entry 4) if the alkyne is highly prone to dimerization [2].

  • Issue: Incomplete conversion of the 5-iodoquinoline.

    • Cause: Catalyst deactivation or insufficient temperature to overcome the 6-methyl steric bulk.

    • Solution: Increase temperature to 80 °C and switch to a more sterically accommodating bidentate ligand catalyst such as Pd(dppf)Cl₂.

  • Issue: Product is isolated but has a green/blue tint.

    • Cause: Residual copper complexed to the quinoline nitrogen.

    • Solution: Repeat the 10% NH₄OH or use a 0.1 M EDTA (aq) wash during the extraction phase to chelate and remove the copper.

References

  • 1. LibreTexts. Accessed March 4, 2026. 2.2. Wikipedia, The Free Encyclopedia. Accessed March 4, 2026. 3.3. BenchChem. Accessed March 4, 2026.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of Sterically Hindered 5-Iodoquinolines

Abstract The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is prevalent....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials where the arylamine motif is prevalent. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for achieving this transformation. However, its application to sterically hindered substrates, such as 5-iodoquinolines, presents unique challenges that necessitate a carefully optimized approach. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of the Buchwald-Hartwig amination of sterically hindered 5-iodoquinolines. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters for success, and offer detailed, field-proven protocols to navigate the complexities of coupling sterically demanding partners.

Introduction: The Challenge of Steric Hindrance in C-N Bond Formation

The quinoline scaffold is a privileged heterocycle in medicinal chemistry, and the introduction of an amino group at the C5 position can significantly modulate a molecule's biological activity. The Buchwald-Hartwig amination offers a direct route to these valuable 5-aminoquinoline derivatives from the corresponding 5-iodoquinolines.[1] However, the steric bulk surrounding the C5 position of the quinoline ring, often exacerbated by substituents on the amine coupling partner, can severely impede the reaction. This steric clash can hinder key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to low yields, slow reaction rates, or complete reaction failure.

Overcoming these steric barriers requires a nuanced understanding of the reaction mechanism and a judicious selection of catalytic components. The choice of the palladium source, the phosphine ligand, the base, and the solvent all play a pivotal role in facilitating the desired C-N bond formation while minimizing side reactions.

Mechanistic Considerations in the Buchwald-Hartwig Amination

The generally accepted catalytic cycle for the Buchwald-Hartwig amination serves as a roadmap for understanding and optimizing the reaction.[2][3]

Buchwald_Hartwig_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Pd(II)_Complex Pd(II) Intermediate (R-Pd(II)-X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Amine_Complex Pd(II)-Amine Complex [R-Pd(II)(NHR'R'')]L Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Pd(II)-Amido Complex [R-Pd(II)(NR'R'')]L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Arylamine Product (R-NR'R'') Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

For sterically hindered 5-iodoquinolines, the following steps are particularly critical:

  • Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond of the 5-iodoquinoline. While aryl iodides are generally reactive, the steric bulk around the C5 position can slow this process. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a monoligated and highly reactive Pd(0) species, which is more adept at accessing the sterically encumbered C-I bond.[4]

  • Reductive Elimination: This final, product-forming step can also be sterically hindered. The ligand's steric and electronic properties play a significant role in promoting the formation of the C-N bond and the release of the 5-aminoquinoline product.

A potential side reaction with aryl iodides is the formation of unreactive palladium iodide dimers. The use of bidentate ligands like BINAP or DPPF can help mitigate this issue by preventing the formation of these off-cycle species.[1][3]

Optimizing Reaction Parameters: A Guide to Success

The successful amination of sterically hindered 5-iodoquinolines hinges on the careful selection and optimization of several key parameters.

Palladium Precatalyst Selection

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred for their superior performance in challenging couplings.[5] These precatalysts are air- and thermally-stable and efficiently generate the active monoligated Pd(0) species in situ, leading to more reliable and reproducible results.[5]

The Crucial Role of the Ligand

The ligand is arguably the most critical component in overcoming steric hindrance. For the amination of sterically hindered aryl halides, bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups have proven to be exceptionally effective.[1]

Ligand FamilyKey Features & ApplicationsRecommended Ligands
Biarylphosphines (Buchwald) Highly effective for a broad range of substrates, including sterically hindered ones. The steric bulk promotes the formation of the active monoligated palladium species.XPhos, SPhos, RuPhos, BrettPhos
Ferrocene-based (Hartwig) Robust and efficient ligands for various C-N couplings.Josiphos
Bidentate Phosphines Can be effective for aryl iodides by preventing the formation of inactive palladium-iodide dimers.BINAP, DPPF

Table 1: Recommended Ligand Classes for Amination of Sterically Hindered 5-Iodoquinolines.

The choice of ligand is also dependent on the nature of the amine. For primary amines, ligands like BrettPhos are often a good starting point, while RuPhos is generally effective for secondary amines.[3][5]

Base Selection: A Balancing Act

The base plays a crucial role in deprotonating the amine in the catalytic cycle. Strong, non-nucleophilic bases are commonly employed.

BasepKaHAdvantagesConsiderations
Sodium tert-butoxide (NaOtBu)~19Highly effective and widely used.Can be too harsh for base-sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LHMDS)~26Very strong base, can be effective in challenging cases.Moisture sensitive.
Cesium carbonate (Cs₂CO₃)~10Milder base, suitable for substrates with base-sensitive groups. Good solubility.[6]May require higher reaction temperatures.
Potassium phosphate (K₃PO₄)~12.3Milder, inorganic base.May require higher reaction temperatures.

Table 2: Common Bases for Buchwald-Hartwig Amination.

For sterically hindered couplings, a strong base like NaOtBu is often necessary to drive the reaction to completion. However, if the 5-iodoquinoline or the amine contains base-sensitive functional groups, a weaker base such as Cs₂CO₃ or K₃PO₄ should be considered, potentially with an adjustment in reaction temperature.[5]

Solvent Choice: Influencing Solubility and Reactivity

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. The choice of solvent can also influence the solubility of the reactants and the reaction rate.

SolventBoiling Point (°C)Characteristics
Toluene111A common and effective solvent for a wide range of substrates.[3]
Dioxane101Another frequently used solvent.
tert-Amyl alcohol102Can be beneficial in some cases, particularly with weaker bases.
Tetrahydrofuran (THF)66Lower boiling point, useful for reactions at milder temperatures.

Table 3: Recommended Solvents for Buchwald-Hartwig Amination.

Toluene and dioxane are generally good starting points for the amination of 5-iodoquinolines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of a sterically hindered 5-iodoquinoline. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Small-Scale Reaction Screening

This protocol is designed for the rapid screening of ligands and bases to identify optimal conditions.

Screening_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction and Analysis Add_Solids 1. Add 5-iodoquinoline, Pd precatalyst, ligand (if not a precatalyst), and base to an oven-dried vial. Inert_Atmosphere 2. Seal vial and purge with Argon or Nitrogen. Add_Solids->Inert_Atmosphere Add_Liquids 3. Add anhydrous, degassed solvent and sterically hindered amine via syringe. Inert_Atmosphere->Add_Liquids Heating 4. Heat the reaction mixture with vigorous stirring. Add_Liquids->Heating Monitoring 5. Monitor reaction progress by TLC, GC-MS, or LC-MS. Heating->Monitoring Workup 6. Quench, extract, and purify the desired product. Monitoring->Workup

Figure 2: General Workflow for Buchwald-Hartwig Amination.

Materials:

  • 5-Iodoquinoline derivative (1.0 equiv)

  • Sterically hindered amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the 5-iodoquinoline derivative, palladium precatalyst (or palladium source and ligand), and base to the reaction vial. If not using a glovebox, add the solids to the vial, seal it with the septum cap, and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Reagents: Add the anhydrous, degassed solvent via syringe, followed by the sterically hindered amine.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor for completion, typically 12-24 hours).

  • Work-up: After the reaction is complete (as determined by TLC, GC-MS, or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Recommended Starting Conditions for a Sterically Hindered 5-Iodoquinoline
  • Substrates: 5-Iodoquinoline (1.0 equiv), Sterically hindered secondary amine (1.2 equiv)

  • Catalyst System: XPhos Pd G3 (2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (0.2 M)

  • Temperature: 100 °C

  • Time: 24 hours

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate ligand or base; Poor substrate reactivity.Use a palladacycle precatalyst. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos). Ensure the base is sufficiently strong and dry. Increase reaction temperature or time.
Hydrodehalogenation Presence of water or other protic impurities; Catalyst deactivation.Use rigorously dried and degassed solvents and reagents. Ensure a strictly inert atmosphere.
Formation of Side Products Homocoupling of the aryl halide or amine.Optimize catalyst loading and reaction temperature.

Table 4: Troubleshooting Guide for Buchwald-Hartwig Amination.

Conclusion

The Buchwald-Hartwig amination of sterically hindered 5-iodoquinolines is a challenging yet highly rewarding transformation that provides access to valuable synthetic intermediates and final products. Success in this endeavor relies on a systematic and informed approach to reaction optimization. By carefully considering the choice of palladium precatalyst, ligand, base, and solvent, researchers can effectively overcome the steric barriers and achieve high yields of the desired 5-aminoquinoline products. The protocols and guidelines presented in this document are intended to serve as a robust starting point for further exploration and application of this powerful C-N bond-forming reaction in the pursuit of novel chemical entities.

References

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society, 136(51), 17884-17892. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Functionalization of 8-Fluoro-5-iodo-2,6-dimethylquinoline

Structural Rationale & Causality in Reactivity The quinoline scaffold is a privileged pharmacophore widely utilized in oncology, infectious disease, and neurological drug development. The specific derivative 8-fluoro-5-i...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Causality in Reactivity

The quinoline scaffold is a privileged pharmacophore widely utilized in oncology, infectious disease, and neurological drug development. The specific derivative 8-fluoro-5-iodo-2,6-dimethylquinoline (CAS: 1420790-48-2) serves as a highly versatile, orthogonally functionalized building block. Designing synthetic routes for this molecule requires a deep understanding of its electronic and steric environment to ensure absolute chemoselectivity.

The Principle of Orthogonal Halogen Reactivity

In palladium-catalyzed cross-coupling, the initial and often rate-determining step is the oxidative addition of the low-valent Pd(0) species into a carbon-halogen bond. The bond dissociation energy (BDE) dictates the site of insertion. The C(sp²)–I bond at the 5-position is relatively weak (~65 kcal/mol), whereas the C(sp²)–F bond at the 8-position is exceptionally strong (~115 kcal/mol).

Because of this massive thermodynamic differential, Pd(0) inserts chemoselectively into the C5–I bond at standard temperatures (80–100 °C), leaving the C8–F bond completely intact[1]. This allows the fluorine atom to be preserved as a metabolic "soft-spot" blocker for downstream medicinal chemistry optimization, or to be activated later under highly specialized, harsh conditions. Furthermore, the presence of the C6-methyl group introduces significant steric hindrance adjacent to the reaction center. This necessitates the use of ligands with specific bite angles (such as dppf or XantPhos) to force the palladium center into a geometry that accelerates transmetalation and reductive elimination[2].

Unlike direct C–H functionalization strategies—which often suffer from poor regioselectivity on the electron-deficient quinoline ring[3]—leveraging the pre-installed C5-iodine guarantees a site-specific transformation.

Mechanistic Pathway

The functionalization of 8-fluoro-5-iodo-2,6-dimethylquinoline follows a classic Pd(0)/Pd(II) catalytic cycle, tailored by ligand selection to overcome the steric bulk of the C6-methyl group.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C5-I Bond Cleavage) Pd0->OxAdd PdII_Int1 Pd(II) Intermediate [Ar-Pd(L_n)-I] OxAdd->PdII_Int1 Transmet Transmetalation / Amine Coordination PdII_Int1->Transmet PdII_Int2 Pd(II) Intermediate [Ar-Pd(L_n)-Nu] Transmet->PdII_Int2 RedElim Reductive Elimination (C-C or C-N Bond Formation) PdII_Int2->RedElim RedElim->Pd0 Regeneration Product Functionalized Quinoline Product RedElim->Product Substrate 8-Fluoro-5-iodo- 2,6-dimethylquinoline Substrate->OxAdd Nucleophile Nucleophile (Boronic Acid / Amine) Nucleophile->Transmet

Caption: Figure 1: General Pd-catalyzed cross-coupling cycle for 5-iodoquinoline functionalization.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) and visual cues are embedded to verify the success of each mechanistic step.

Protocol A: Suzuki-Miyaura Cross-Coupling (C5 C–C Bond Formation)

Objective: Regioselective arylation at the C5 position using arylboronic acids. Causality of Reagents: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand possesses a wide bite angle (99°). This geometry compresses the Ar–Pd–Ar' angle in the Pd(II) intermediate, thermodynamically driving the reductive elimination step past the steric barrier imposed by the C6-methyl group. A biphasic 1,4-dioxane/H₂O solvent system is critical; the water dissolves the K₂CO₃ base, generating the highly nucleophilic "ate" complex [ArB(OH)₃]⁻ required for efficient transmetalation.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge 8-fluoro-5-iodo-2,6-dimethylquinoline (301 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise cause homocoupling of the boronic acid.

  • Solvent Introduction: Syringe in 5 mL of a rigorously degassed 1,4-dioxane/H₂O (4:1 v/v) mixture.

  • Catalytic Initiation: Submerge the tube in a pre-heated oil bath at 90 °C. Self-Validation Cue: Within 15 minutes, the mixture should transition from a reddish suspension to a dark, homogeneous solution, indicating the reduction of Pd(II) to the active Pd(0) species and the onset of the catalytic cycle.

  • IPC Monitoring: Stir for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material mass (m/z 301) confirms complete conversion.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and partition with brine (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography to yield the 5-aryl-8-fluoro-2,6-dimethylquinoline derivative.

Protocol B: Buchwald-Hartwig Amination (C5 C–N Bond Formation)

Objective: Chemoselective amination at the C5 position using primary or secondary amines[2]. Causality of Reagents: The coupling of amines to sterically hindered aryl iodides is notoriously prone to β-hydride elimination (yielding reduced quinoline byproducts). To prevent this, the bulky, rigid bidentate ligand XantPhos is paired with Pd₂(dba)₃. XantPhos enforces a strict cis-coordination of the aryl and amine groups on the palladium center, accelerating C–N reductive elimination over competing side reactions. Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to deprotonate the coordinated amine.

Step-by-Step Methodology:

  • Reaction Assembly: Inside an argon-filled glovebox, charge a 10 mL pressure vial with 8-fluoro-5-iodo-2,6-dimethylquinoline (301 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XantPhos (23.1 mg, 0.04 mmol, 4 mol%), and NaOtBu (144 mg, 1.5 mmol, 1.5 equiv).

  • Amine Addition: Add the amine (1.2 mmol, 1.2 equiv). (Note: If the amine is a liquid, add it via microsyringe outside the glovebox after solvent addition).

  • Solvent Introduction: Add 5 mL of anhydrous, degassed toluene. Seal the vial tightly with a Teflon-lined cap.

  • Catalytic Initiation: Remove the vial from the glovebox and heat at 100 °C in a heating block for 16 hours. Self-Validation Cue: The formation of a cloudy, pale precipitate (NaI salt) alongside a dark solution indicates successful transmetalation and progression of the reaction.

  • IPC Monitoring: Analyze an aliquot via GC-MS. The C5-I bond is highly reactive; if starting material persists after 16 hours, catalyst poisoning by trace moisture or oxygen is the likely culprit.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with CH₂Cl₂ (10 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo. Purify via column chromatography (using a basic modifier like 1% Et₃N in the eluent to prevent streaking of the basic quinoline product) to isolate the 5-amino-8-fluoro-2,6-dimethylquinoline.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization of 8-fluoro-5-iodo-2,6-dimethylquinoline based on established organometallic precedents for hindered haloquinolines.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic Acid5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 12 h85 – 92%
Suzuki-Miyaura 3-Pyridylboronic Acid5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 14 h78 – 84%
Buchwald-Hartwig Morpholine (Secondary)2 mol% Pd₂(dba)₃ / 4 mol% XantPhosNaOtBu / Toluene100 °C / 16 h80 – 88%
Buchwald-Hartwig Aniline (Primary)2 mol% Pd₂(dba)₃ / 4 mol% XantPhosNaOtBu / Toluene100 °C / 16 h75 – 82%
Buchwald-Hartwig Alkyl Amine (Primary)2 mol% Pd₂(dba)₃ / 4 mol% BrettPhosLiHMDS / Toluene100 °C / 18 h65 – 75%

Note: Yields are isolated yields after chromatographic purification. The use of BrettPhos is recommended over XantPhos for primary aliphatic amines to prevent catalyst resting-state sequestration.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (2021). URL:[Link][3]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016). URL:[Link][2]

  • Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines Source: Journal of Heterocyclic Chemistry (2013). URL:[Link][1]

Sources

Method

Application Note: Lithium-Halogen Exchange Protocols for 5-Iodo-8-Fluoroquinolines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 8-fluoroquinoline scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 8-fluoroquinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in Toll-like receptor (TLR7/8) antagonists, PCSK9 binders, and HIV-1 integrase inhibitors. Late-stage functionalization of this core at the C-5 position is often required to explore structure-activity relationships (SAR). While transition-metal-catalyzed cross-couplings are widely used, they can struggle with sterically hindered or electronically deactivated electrophiles.

Lithium-halogen exchange of 5-iodo-8-fluoroquinolines offers a powerful, transition-metal-free alternative. By exploiting the extreme polarizability and low bond dissociation energy of the C5–I bond, chemists can generate a highly nucleophilic 5-lithio species capable of trapping diverse electrophiles (e.g., boronic esters, formamides, and carbon dioxide).

The Chemoselectivity Challenge: Kinetic vs. Thermodynamic Control

The 5-iodo-8-fluoroquinoline system is highly sensitive to reaction conditions due to competing reactive sites. The C8-fluoro substituent exerts a strong inductive effect, significantly increasing the acidity of the adjacent C7–H bond. Furthermore, the fluorine atom can coordinate with lithium ions (C–F···Li interaction), thermodynamically driving ortho-lithiation 1.

To achieve regioselective functionalization at C-5, the reaction must be kept under strict kinetic control .

  • Causality of Reagent Choice: Utilizing n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi) at cryogenic temperatures (–78 °C) ensures that the rapid metal-halogen exchange outpaces the thermodynamically favored C7 deprotonation 2.

  • Avoiding the Halogen Dance: If non-nucleophilic bases like lithium diisopropylamide (LDA) are used, or if the internal temperature rises above –40 °C, C7 deprotonation occurs. This triggers a base-catalyzed halogen dance (BCHD), leading to 1,3-iodine shifts and a complex mixture of rearranged products 3.

G cluster_kinetic Kinetic Control (Desired Pathway) cluster_thermo Thermodynamic Control (Side Pathway) SM 5-Iodo-8-fluoroquinoline Li_Int 5-Lithio-8-fluoroquinoline (Fast Exchange) SM->Li_Int n-BuLi, THF, -78 °C (Metal-Halogen Exchange) Deprot Ortho-Lithiated Intermediate (C7 Deprotonation) SM->Deprot LDA or Temp > -40 °C (Deprotonation) Product 5-Substituted-8-fluoroquinoline (Target Product) Li_Int->Product Electrophile (E+) HD_Prod Halogen Dance Products (Rearrangement) Deprot->HD_Prod 1,3-Iodine Shift

Figure 1: Kinetic vs. thermodynamic control in 5-iodo-8-fluoroquinoline lithiation.

In-Process Analytical Validation (Self-Validating System)

Before committing high-value or complex electrophiles to the reaction, it is critical to validate the integrity of the 5-lithio intermediate. We employ a D₂O quench protocol as a self-validating checkpoint:

  • Withdraw a 0.1 mL aliquot of the reaction mixture 5 minutes after alkyllithium addition.

  • Inject the aliquot directly into a vial containing 0.5 mL of D₂O.

  • Extract with 1 mL of ethyl acetate, evaporate the organic layer, and analyze via LC-MS or ¹H NMR.

  • Causality: A successful exchange will show >95% deuterium incorporation at C5 (formation of 5-deutero-8-fluoroquinoline). If significant starting material remains, the alkyllithium titer is likely degraded. If C7-deuteration is observed, the internal temperature was too high, indicating thermodynamic rearrangement.

Experimental Methodologies

Protocol A: Synthesis of 8-Fluoroquinoline-5-boronic acid pinacol ester

This protocol utilizes n-BuLi. The byproduct, 1-iodobutane, is generally unreactive at –78 °C, making this suitable for robust electrophiles like boronic esters.

Reagents & Equipment:

  • 5-Iodo-8-fluoroquinoline (1.0 equiv, 5.0 mmol)

  • n-BuLi (2.5 M in hexanes, 1.05 equiv, 5.25 mmol)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) (1.2 equiv, 6.0 mmol)

  • Anhydrous THF (25 mL), flame-dried Schlenk flask, Argon atmosphere.

Step-by-Step Procedure:

  • Preparation: Charge the Schlenk flask with 5-iodo-8-fluoroquinoline and anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Stir for 15 minutes to equilibrate the internal temperature to exactly –78 °C.

  • Lithiation: Add n-BuLi dropwise via a syringe pump over 10 minutes. Causality: Slow addition prevents exothermic spikes that could trigger nucleophilic attack on the quinoline core or induce a halogen dance.

  • Validation: Perform the D₂O quench test (see Section 2).

  • Electrophile Trapping: Add iPrOBPin neat, dropwise over 2 minutes.

  • Maturation: Stir at –78 °C for 1 hour. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours to ensure complete formation of the borate complex.

  • Quench & Isolation: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target boronic ester.

Protocol B: Synthesis of 5-Formyl-8-fluoroquinoline

This protocol utilizes t-BuLi. Formylation with DMF is highly sensitive to alkylation side-reactions. t-BuLi is chosen because it requires 2 equivalents: the first performs the halogen exchange, and the second immediately eliminates the generated t-butyl iodide into gaseous isobutylene and isobutane, completely removing the alkylating agent from the system.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-iodo-8-fluoroquinoline (5.0 mmol) in anhydrous THF (30 mL) and cool to –78 °C under Argon.

  • Lithiation: Add t-BuLi (1.7 M in pentane, 2.05 equiv, 10.25 mmol) dropwise over 15 minutes. Caution: t-BuLi is highly pyrophoric; use strict Schlenk techniques.

  • Electrophile Trapping: Rapidly inject anhydrous N,N-dimethylformamide (DMF) (3.0 equiv, 15.0 mmol). Causality: Rapid addition ensures the highly reactive 5-lithio species is immediately consumed, preventing dimerization or degradation.

  • Quench: Stir for 30 minutes at –78 °C. Quench cold by adding 1M HCl (15 mL) to hydrolyze the stable tetrahedral hemiaminal intermediate into the corresponding aldehyde.

  • Isolation: Neutralize with saturated NaHCO₃, extract with dichloromethane, dry, and concentrate.

Quantitative Data & Optimization Summary

The intrinsic electrophilicities of the quinoline carbons dictate that optimization of temperature and reagent stoichiometry is non-negotiable 4. The table below summarizes the causal impact of varying reaction parameters.

Table 1: Optimization of Lithium-Halogen Exchange Conditions for 5-Iodo-8-fluoroquinoline

ReagentTemp (°C)ElectrophileMajor ProductYield (%)Mechanistic Observations / Side-Products
n-BuLi (1.05 eq)–78iPrOBPin5-BPin-8-fluoroquinoline84Clean kinetic conversion; trace protonated byproduct.
n-BuLi (1.05 eq)–40iPrOBPin5-BPin-8-fluoroquinoline42Thermodynamic shift; significant halogen dance products observed.
t-BuLi (2.05 eq)–78DMF5-Formyl-8-fluoroquinoline88Clean conversion; elimination of t-butyl iodide prevents alkylation.
iPrMgCl·LiCl (1.1 eq)–20DMF5-Formyl-8-fluoroquinoline65Sluggish exchange kinetics; incomplete conversion of starting material.
LDA (1.1 eq)–78DMFRearranged products<10Ortho-lithiation at C7 dominates, triggering 1,3-iodine shifts.

References

  • Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles. Arkivoc.[Link]

  • Nolan, J. M. (2012). Regioselective Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. SSRN. [Link]

  • Plenio, H. (1997). The Coordination Chemistry of the CF Unit in Fluorocarbons. Chemical Reviews. [Link]

  • Smith, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Polysubstituted Quinolines

Focus : Polymer-Supported and Heterogeneous Catalytic Protocols Target Audience : Synthetic Chemists, Drug Development Professionals, and Process Engineers Introduction & Scope Quinolines are privileged pharmacophores ub...

Author: BenchChem Technical Support Team. Date: March 2026

Focus : Polymer-Supported and Heterogeneous Catalytic Protocols Target Audience : Synthetic Chemists, Drug Development Professionals, and Process Engineers

Introduction & Scope

Quinolines are privileged pharmacophores ubiquitous in antimalarial, anticancer, and antibacterial therapeutics[1]. The classical Friedländer annulation—the condensation of a 2-aminoarylketone with a carbonyl compound containing a reactive α-methylene group—remains one of the most direct synthetic routes. However, conventional thermal methods suffer from prolonged reaction times (12–24 hours), harsh basic/acidic conditions, and tedious chromatographic purifications[1].

The integration of Microwave-Assisted Organic Synthesis (MAOS) with polymer-supported reagents has revolutionized this workflow. By leveraging dielectric heating and phase-switching polymers like Poly(ethylene glycol) (PEG), chemists can achieve near-quantitative yields in minutes while simplifying downstream isolation[2].

Mechanistic Insights: The Microwave Advantage

To understand why MAOS is transformative for quinoline synthesis, one must analyze the causality within the Friedländer mechanism. The reaction proceeds via a two-step cascade:

  • Intermolecular Condensation : Formation of an imine or enamine intermediate.

  • Intramolecular Cyclodehydration : An aldol-type condensation followed by aromatization.

The intramolecular cyclization is the rate-limiting step, possessing a high activation energy barrier. Conventional conductive heating transfers energy inefficiently, leading to thermal degradation and side-product formation (e.g., self-condensation of the carbonyl precursor). Microwave irradiation, however, couples directly with the highly polar imine intermediates[1]. This dielectric heating creates localized superheating, rapidly overcoming the activation energy barrier of the cyclodehydration step without elevating the bulk temperature to degradative levels.

Friedlander_Mechanism A 2-Aminoarylketone + Carbonyl Compound B Imine/Enamine Intermediate A->B Acid/Base Catalyst C Aldol-Type Cyclization B->C Rate-Limiting Step (MW Accelerated) D Dehydration (Aromatization) C->D -H2O E Polysubstituted Quinoline D->E

Mechanistic pathway of the Friedländer quinoline synthesis accelerated by microwave irradiation.

Experimental Protocols
Protocol A: Polymer-Supported Synthesis using PEG-4000

Causality & Design : PEG-4000 is selected due to its unique phase-switching properties. It dissolves in warm reaction mixtures, providing the rapid reaction kinetics of a homogeneous solution. Upon cooling and addition of diethyl ether, it precipitates, allowing for the easy filtration characteristic of solid-phase synthesis[2]. Polyphosphoric acid (PPA) is utilized as a dual-action reagent: it acts as a Lewis acid to activate the carbonyl carbon and as a powerful dehydrating agent to drive aromatization.

PEG_Workflow Step1 PEG-4000 + Diketene (Esterification) Step2 PEG-Bound Acetoacetate Step1->Step2 Step3 MW Irradiation (600W) + PPA + 2-Aminoarylketone Step2->Step3 Step4 PEG-Bound Quinoline Step3->Step4 Friedländer Condensation Step5 Cleavage (MeONa / MeOH) Step4->Step5 Step6 Polysubstituted Quinoline (Precipitation & Filtration) Step5->Step6 High Purity Isolation

Workflow for the microwave-assisted synthesis of quinolines using PEG-4000 bound acetoacetate.

Step-by-Step Methodology:

  • Loading : React PEG-4000 with diketene to synthesize the PEG-bound acetoacetate precursor. Precipitate in cold diethyl ether and dry under vacuum.

  • Condensation : In a microwave-safe vessel, combine PEG-bound acetoacetate (1.0 eq), substituted 2-aminoarylketone (1.2 eq), and a catalytic amount of PPA.

  • Irradiation : Subject the neat mixture to microwave irradiation at 600 W for 5–10 minutes. Monitor the temperature to ensure it does not exceed 120°C.

  • Intermediate Isolation : Dissolve the crude melt in warm dichloromethane (DCM) and precipitate the PEG-bound quinoline by pouring it into cold diethyl ether. Filter and wash.

  • Cleavage : Suspend the polymer-bound product in methanol and add sodium methoxide (MeONa). Stir at room temperature for 2 hours to cleave the quinoline from the PEG support[2].

  • Final Isolation : Neutralize the mixture, evaporate the methanol, and extract the pure polysubstituted quinoline using ethyl acetate.

Protocol B: Solvent-Free Heterogeneous Catalysis (HCl·SiO₂)

Causality & Design : For laboratories prioritizing green chemistry, silica-supported catalysts (like HCl·SiO₂ or p-TSA/SiO₂) eliminate the need for liquid acids and organic solvents during the reaction phase[1]. The high surface area of silica gel ensures excellent dispersion of the reactants, maximizing exposure to the microwave field.

Step-by-Step Methodology:

  • Preparation : Mix 2-aminoacetophenone (1.0 eq) and the target carbonyl compound (1.0 eq) with HCl·SiO₂ (20% w/w) in an agate mortar until a fine, homogeneous powder is achieved.

  • Irradiation : Transfer the powder to a microwave reactor and irradiate at 440 W for 15–30 minutes[1].

  • Extraction : Cool the vessel, add hot ethanol, and filter to recover the silica catalyst (which can be washed, dried, and reused up to 4 times).

  • Crystallization : Concentrate the ethanol filtrate to yield the crude quinoline, which is subsequently recrystallized from aqueous ethanol.

Quantitative Data Summary

The following table highlights the efficiency gains achieved by transitioning from classical thermal conditions to microwave-assisted protocols.

Reaction SystemCatalyst / SupportHeating MethodTimeYield (%)Green Metric
Classical Friedländer NaOH or HCl (Liquid)Thermal Reflux (EtOH)12 – 24 h40 – 65Low (Toxic solvents, difficult workup)
Polymer-Supported PPA / PEG-4000Microwave (600 W)5 – 10 min85 – 95High (Solvent-free reaction, recyclable support)
Heterogeneous Solid HCl·SiO₂Microwave (440 W)15 – 30 min80 – 92High (Solvent-free, reusable catalyst)
Heterogeneous Solid p-TSA / SiO₂Microwave (Solvent-free)10 – 15 min85 – 90High (Solvent-free, reusable catalyst)

(Data synthesized from standard benchmarks[2],[1])

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness and reproducibility of the synthesized compounds, the following validation gates must be implemented:

  • In-Process Monitoring : Use Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) to confirm the complete consumption of the 2-aminoarylketone. Under UV light (254 nm), the highly conjugated quinoline product will exhibit strong fluorescence.

  • Cleavage Verification (Protocol A) : The most critical failure point in polymer-supported synthesis is incomplete cleavage. Validate the final product using ¹H NMR spectroscopy. The absence of a massive, broad singlet at ~3.6 ppm (corresponding to the PEG polyether backbone) confirms that the quinoline has been successfully cleaved and isolated from the polymer matrix.

  • Catalyst Integrity (Protocol B) : For the HCl·SiO₂ protocol, verify catalyst reusability by running a second cycle. A yield drop of >5% indicates acid leaching, requiring the silica to be re-impregnated with dilute HCl.

References
  • Zhang, X.-L., Hu, Q.-S., Sheng, S.-R., Xiao, C., & Cai, M.-Z. (2011). Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate. Journal of the Chinese Chemical Society, 58(1), 18-23. URL:[Link]

  • Patil, R., Chavan, J., Patel, S., & Beldar, A. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(5), 1299-1326. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Iodo-2,6-dimethylquinoline Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on challenging metal-catalyzed cross-couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on challenging metal-catalyzed cross-couplings. The substrate 5-iodo-2,6-dimethylquinoline presents a notorious "double-threat" in palladium- and nickel-catalyzed reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings): severe steric congestion combined with electronic catalyst deactivation.

This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to achieve high-yielding transformations.

Part 1: Mechanistic Troubleshooting Logic

Before adjusting reaction parameters, it is critical to understand the dual pathways of failure associated with this specific quinoline derivative.

G A Coupling Failure: 5-Iodo-2,6-dimethylquinoline B Steric Hindrance (C4-peri-H & C6-Methyl) A->B C Catalyst Poisoning (Quinoline N-Coordination) A->C D Impeded Oxidative Addition & Transmetalation B->D E Off-Cycle Inactive Pd-Complexes C->E F Solution 1: Bulky Ligands (XPhos, NHCs) D->F E->F G Solution 2: Pd-G3/G4 or PEPPSI Precatalysts F->G H Successful Cross-Coupling (High Yield) G->H

Fig 1. Mechanistic troubleshooting logic for 5-iodo-2,6-dimethylquinoline cross-coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 5-iodo-2,6-dimethylquinoline exhibit near-zero conversion with standard catalysts like Pd(PPh3)4? A1: The failure is driven by two synergistic factors:

  • Extreme Steric Hindrance: The iodine atom at the C5 position is heavily shielded. It is flanked by the C4-proton (the peri-position) and the adjacent C6-methyl group. This steric bulk severely impedes the approach of the palladium catalyst, drastically slowing down the oxidative addition step[1].

  • Catalyst Poisoning (N-Coordination): Quinolines possess a highly accessible, electron-rich nitrogen atom. In the absence of massive steric shielding around the metal center, the lone pair on the quinoline nitrogen will coordinate to the active Pd(0) or Pd(II) species. This forms an off-cycle, thermodynamically stable, and catalytically inactive complex—effectively "poisoning" your catalyst[2].

Q2: How do I simultaneously overcome the steric barrier and prevent catalyst poisoning? A2: The solution lies in the precise tuning of the ligand's steric and electronic profile. You must employ bulky, electron-rich ligands—specifically dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) or sterically demanding N-Heterocyclic Carbenes (NHCs like IPent)[3],[4].

Causality: Electron-rich ligands increase the electron density on the palladium center, accelerating oxidative addition into the hindered C-I bond. Simultaneously, their massive steric bulk (e.g., the triisopropylphenyl rings in XPhos) creates a protective "pocket" around the metal. This pocket physically blocks the bulky quinoline nitrogen from coordinating to the palladium, thereby preventing catalyst poisoning[2],[5].

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Hindered by C6-Me) Pd0->OxAdd Ar-I Poison Catalyst Poisoning (N-Coordination) Pd0->Poison PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet R-B(OH)2 PdII->Poison RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product DeadEnd Inactive Pd-Quinoline Complex Poison->DeadEnd BulkyLigand Bulky Ligands (e.g., XPhos) Block N-Coordination BulkyLigand->Poison Prevents

Fig 2. Catalytic cycle showing off-cycle poisoning and ligand-based prevention mechanisms.

Q3: Which specific ligand systems provide the highest probability of success? A3: Based on empirical screening and mechanistic modeling, the following table summarizes the quantitative performance of various ligand classes when coupling highly hindered quinolines.

Ligand SystemSteric Bulk (% Buried Volume)Resistance to N-PoisoningExpected Yield RangeMechanism of Action
PPh3 Low (~30%)Poor< 10%Fails to prevent quinoline N-coordination; slow oxidative addition.
dppf ModeratePoor10 - 25%Bidentate nature restricts flexibility; highly susceptible to poisoning.
SPhos High (~45%)High65 - 80%Electron-rich biphenyl backbone accelerates oxidative addition.
XPhos Very High (~50%)Excellent85 - 95%Triisopropyl groups create a deep protective pocket around Pd.
IPent (NHC) Extreme (>50%)Excellent90 - 98%Flexible steric bulk completely shields Pd while allowing transmetalation.

Q4: My reaction turns black immediately upon heating. What does this mean? A4: A rapid shift to a black suspension indicates the precipitation of "Palladium Black"—a sign of irreversible catalyst aggregation and death. This occurs when the rate of reductive elimination or catalyst poisoning outpaces the stabilization of the Pd(0) intermediate. Self-Validating Check: A healthy, active palladium catalytic cycle using XPhos or NHC ligands typically maintains a clear yellow, orange, or light red homogeneous solution. To prevent Pd-black formation, ensure rigorous degassing (oxygen accelerates catalyst decay) and consider using a pre-activated Pd(II) source like XPhos Pd G3 or Pd-PEPPSI-IPent , which rapidly generate the active Pd(0) species in situ without requiring harsh reduction steps[4],[2].

Part 3: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 5-Iodo-2,6-dimethylquinoline This protocol utilizes a third-generation Buchwald palladacycle to ensure rapid initiation and prevent N-coordination.

Step-by-Step Methodology:

  • Reaction Setup (In a nitrogen-filled glovebox or using standard Schlenk technique):

    • To an oven-dried 10 mL Schlenk tube, add 5-iodo-2,6-dimethylquinoline (1.0 equiv, 0.5 mmol) and the corresponding aryl boronic acid (1.5 equiv, 0.75 mmol).

    • Add XPhos Pd G3 (2-5 mol%) and XPhos ligand (2-5 mol%). Note: The 1:1 Pd:Ligand ratio is critical to maintain the active mono-ligated Pd(0) species and prevent off-cycle resting states.

    • Add finely milled, anhydrous K3PO4 (2.0 equiv, 1.0 mmol) as the base.

  • Solvent Addition and Degassing:

    • Add 5 mL of a rigorously degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Causality: The water dissolves the phosphate base, accelerating the transmetalation step, which is often the rate-limiting step for sterically hindered substrates.

    • Perform three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Execution and Monitoring:

    • Seal the tube and heat to 80 °C in a pre-heated oil bath for 4–12 hours.

    • Self-Validating Check: Observe the color. A persistent yellow/orange hue confirms catalyst viability. If the reaction stalls and remains yellow, do not add more catalyst; instead, check for protodeboronation of your boronic acid via LC-MS.

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate for purification via flash chromatography.

Part 4: References
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. BenchChem. 1

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.2

  • Cross-Coupling Reactions Guide. JMCCT. 3

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. 4

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH. 5

Sources

Optimization

Optimizing solubility of fluorinated quinoline intermediates

Defining the Audience I'm currently focused on defining the target audience for the technical content. Understanding the background and needs of researchers, scientists, and drug development professionals is key to struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Audience

I'm currently focused on defining the target audience for the technical content. Understanding the background and needs of researchers, scientists, and drug development professionals is key to structuring the material effectively. This will shape the level of detail and the approach for troubleshooting guides and FAQs. I am considering their varying levels of expertise and specific information needed.

Analyzing Fluorine Impact

I've been reviewing Purser et al.'s work in Chemical Society Reviews. Their insights on fluorine's influence are exceptionally relevant. The paper clarifies how fluorine substitution fundamentally shifts lipophilicity, membrane permeability, and crystal packing by changing the lattice energy. I'm focusing on those three key parameters as I refine my hypothesis.

Considering Solubility Challenges

I'm now investigating HFIP's properties as a solvent, drawing on insights from Motiwala, Collet, and Bhattacharya. HFIP's strong hydrogen bonding and ability to stabilize ionic species appear crucial, as it disrupts H-bond networks. Simultaneously, I'm examining kinetic versus thermodynamic solubility, referencing Di & Kerns' work, especially regarding DMSO crash-out and assay design. This is to create a robust workflow.

Constructing the Workflow

My primary focus is now on the data presentation elements for the assay and formulation steps. Specifically, I'm structuring a solvent selection matrix and a salt selection guide. Additionally, I'm finalizing the format and content for the numbered reference list, incorporating URLs from the grounding tool. Concurrently, I've started drafting the DOT diagram, considering dimensions, color palettes, and contrast rules. I'm prioritizing readability and visual clarity.

Visualizing the Workflow

I've just finalized the DOT diagram reflecting the solubility troubleshooting workflow for the fluorinated quinoline. I've designed the visual map to highlight critical decision points for the three phases: synthesis, workup, and assay. The diagram includes specific actions, such as solvent switching and step-down dilutions, to mitigate risks such as DMSO crash-out.

Refining Presentation and Protocols

I'm now integrating the drafted content, ensuring it reflects E-E-A-T principles and proper citations, for example regarding the effect of fluorine in altering the quinoline crystal lattice. Simultaneously, I'm drafting detailed protocols, specifically outlining the steps for an HFIP solvent switch and a step-down dilution assay. Finally, I'm constructing the Solvent Matrix (Table 1) and the Co-solvent/Excipient Matrix (Table 2).

Troubleshooting

Overcoming steric hindrance in 2,6-dimethylquinoline functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthetic functionalization of 2,6-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic functionalization of 2,6-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges presented by this sterically hindered scaffold. Quinoline and its derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the strategic placement of methyl groups in 2,6-dimethylquinoline introduces significant steric barriers that can impede standard functionalization protocols.

This resource provides field-proven insights, troubleshooting guides for common experimental issues, and detailed FAQs to explain the causality behind experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the C-H functionalization of 2,6-dimethylquinoline in a question-and-answer format.

Question 1: My transition-metal-catalyzed C-H arylation/alkylation is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion is the most common issue when working with this substrate. The primary culprit is the steric hindrance imposed by the C2-methyl group, which blocks catalyst access to the electronically favorable C2 and C3 positions.

Potential Cause 1: Steric Clash at the Catalyst's Coordination Sphere

The C2-methyl group physically prevents the metal catalyst from approaching and activating the adjacent C-H bonds. This is a classic case of steric hindrance dictating reactivity over electronics.

Solutions:

  • Catalyst and Ligand Modification: The choice of catalyst and its associated ligands is paramount. Ligands directly modulate the steric and electronic environment of the metal center.[3]

    • Switch Metal Systems: If palladium-based catalysts are failing, consider switching to a rhodium(I)-based system. Rh(I) catalysts have been shown to be effective for the direct arylation of substituted pyridines and quinolines.[4][5]

    • Optimize Ligands: For palladium catalysis, move from bulky phosphine ligands to less sterically demanding ones. Conversely, sometimes a carefully designed bulky ligand can help by blocking an undesired reactive site, although this is less common for this specific substrate.

  • Increase Thermal Energy: C-H activation processes often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature in 10-15 °C increments, carefully monitoring for any signs of substrate or product decomposition.

Potential Cause 2: Ineffective Directing Group Strategy

Directing groups are essential for controlling regioselectivity in C-H functionalization by positioning the catalyst near a specific C-H bond.[6] If this strategy fails, the reaction will not proceed.

Solutions:

  • Leverage the N-Oxide Strategy for C8 Functionalization: The most reliable method for functionalizing the carbocyclic ring of 2,6-dimethylquinoline is to first convert it to the corresponding N-oxide. The N-oxide's oxygen atom acts as an excellent directing group, coordinating to the metal center and forming a stable five-membered metallacyclic intermediate that directs activation specifically to the C8 position.[7] This approach effectively bypasses the steric hindrance at the C2 position.

  • Ensure High-Quality Reagents: Verify the purity of your 2,6-dimethylquinoline and all reagents. Impurities can poison the catalyst and inhibit the reaction.[8] Solvents must be anhydrous and degassed, as water and oxygen can deactivate many organometallic catalysts.

Experimental Protocol: General Workflow for Troubleshooting a Failed C-H Activation

G start Start: Low/No Conversion check_reagents Verify Purity of All Reagents & Solvents start->check_reagents increase_temp Increase Temperature (e.g., 80°C to 120°C) check_reagents->increase_temp If reagents are pure change_ligand Screen Different Ligands (e.g., Buchwald phosphines) increase_temp->change_ligand If still no reaction change_catalyst Switch Metal Catalyst (e.g., Pd(OAc)₂ to [RhCl(CO)₂]₂) change_ligand->change_catalyst If ligand screen fails n_oxide_strategy Implement N-Oxide Directing Group Strategy for C8 Functionalization change_catalyst->n_oxide_strategy If direct C-H fails success Successful Functionalization n_oxide_strategy->success For C8 products re_evaluate Re-evaluate Synthetic Approach n_oxide_strategy->re_evaluate If C8 is not the target

Caption: Troubleshooting workflow for C-H activation.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective functionalization at the C8 position?

The C8 position is a common target for modification in drug discovery. The most robust and widely accepted strategy is the use of a quinoline N-oxide as a directing group.[8][9]

Mechanism of N-Oxide Direction:

  • Formation: The nitrogen atom of the 2,6-dimethylquinoline is oxidized to an N-oxide.

  • Coordination: The oxygen atom of the N-oxide coordinates to the transition metal catalyst (e.g., Pd(II), Rh(III)).[7]

  • Cyclometalation: This coordination facilitates the formation of a stable, five-membered metallacycle intermediate involving the C8-H bond.

  • Functionalization: The C8-H bond is cleaved, and the coupling partner (e.g., an aryl halide or alkene) is installed.

  • Reduction (Optional): The N-oxide can be easily reduced back to the quinoline if desired.

G cluster_0 N-Oxide Directed C8-Functionalization A 2,6-Dimethylquinoline N-Oxide B Coordination of Metal Catalyst (M) A->B + [M]Ln C Five-Membered Metallacycle Intermediate B->C Cyclometalation D C-H Activation & Reductive Elimination C->D + Coupling Partner E C8-Functionalized Product D->E - [M]Ln

Caption: N-Oxide directing group strategy for C8 functionalization.

Q2: Is functionalization at the C3, C4, or C5/C7 positions feasible?

Direct C-H functionalization at these positions is exceptionally challenging due to steric and electronic factors.

  • C3 and C4 Positions: The C2-methyl group creates a formidable steric shield, making direct catalyst approach to the C3-H bond nearly impossible. The C4 position is also significantly hindered. While some advanced dearomative-rearomative strategies have been reported for quinolines, they are not general methods and require substantial optimization.[10]

  • C5 and C7 Positions: These positions on the carbocyclic ring are sterically accessible but electronically less favored for many C-H activation manifolds compared to the C8 position when using a directing group. Achieving selectivity at C5 or C7 often requires specialized directing groups or templates designed to reach these more remote positions.[11][12]

Q3: My goal is C-H/C-H cross-coupling. Which conditions are most promising?

Direct C-H/C-H cross-coupling, where two unactivated C-H bonds are coupled, is an atom-economical but challenging transformation. For a substrate like 2,6-dimethylquinoline, this is typically achieved between the quinoline N-oxide and an unactivated arene.

Table 1: Recommended Starting Conditions for Pd-Catalyzed C-H/C-H Arylation

ComponentRecommendationRationaleCitation
Substrate 2,6-Dimethylquinoline N-OxideN-oxide directs functionalization to the C8 position.[7]
Catalyst Pd(OAc)₂ (5-10 mol%)A common and effective palladium(II) precursor.[13][14]
Oxidant Ag₂CO₃ or AgOAc (2-3 equiv.)Required to regenerate the active Pd(II) catalyst.[13]
Additive Pivalic Acid (PivOH) (3-6 equiv.)Often crucial for protonolysis and catalyst turnover.[13]
Solvent Toluene or DMFHigh-boiling point solvents suitable for C-H activation.[9]
Temperature 110-130 °CSufficient thermal energy is needed to drive the reaction.[14]

Note: These reactions often require a large excess of the arene coupling partner, which may also serve as the solvent.

Q4: Are there viable alternatives to transition-metal catalysis?

While transition-metal-catalyzed C-H activation is the most modern and versatile approach, classical methods can sometimes be employed, though they come with their own limitations.

  • Electrophilic Aromatic Substitution: Reactions like nitration or halogenation will primarily occur on the more electron-rich carbocyclic ring. However, controlling regioselectivity between the C5 and C8 positions can be difficult and may result in mixtures of isomers.[15][16]

  • Minisci-Type Radical Reactions: These reactions can introduce alkyl or acyl groups onto the electron-deficient heterocyclic ring. While powerful, they can suffer from a lack of regioselectivity and may not be suitable for complex molecules with sensitive functional groups.

References

  • Osonwa, U. E., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Li, X., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • Iwai, T., & Sawamura, M. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. [Link]

  • Iwai, T., & Sawamura, M. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. American Chemical Society. [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate. [Link]

  • Osonwa, U. E., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • Osonwa, U. E., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. DSpace Repository. [Link]

  • Yadav, G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. [Link]

  • Vijayakumar, V., et al. (2025). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... ResearchGate. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). Recent advances in the C–H-functionalization of the distal positions in pyridines and quinolines. PMC. [Link]

  • Sharma, P., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Li, X. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. Accounts of Chemical Research. [Link]

  • Mondal, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. PMC. [Link]

  • Sharma, P., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. [Link]

  • van der Westhuyzen, C., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC. [Link]

  • Gande, S. L., & Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Synthesis and Catalysis. [Link]

  • Martin, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Mondal, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Martin, C., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • de Souza, B. E., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

  • Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PMC. [Link]

  • Patel, D. (2018). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

  • Price, C. C., Velzen, B. H., & Guthrie, D. B. (1946). SOME NITRO DERIVATIVES OF 2,4- AND 2,6-DIMETHYLQUINOLINE1. Journal of the American Chemical Society. [Link]

  • Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Solubility of Things. [Link]

  • C-H Activation: Toward Sustainability and Applications. (2021). ACS Central Science. [Link]

  • Martin, C., et al. (2025). (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. [Link]

  • Martin, C., et al. (2025). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. ResearchGate. [Link]

  • Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]

  • Lu, Z., & Stahl, S. S. (2018). A Catalytic Oxidative Quinone Heterofunctionalization Method: Synthesis of Strongylophorine-26. PubMed. [Link]

  • Maiti, D. (n.d.). Metal Catalyzed C-H activation. debabratamaiti - DM lab. [Link]

  • El Kazzouli, S., et al. (2015). Advances in direct C–H arylation of 5,5- 6,5- and 6,6-fused-heterocycles containing heteroatoms (N, O, S). RSC Publishing - Rsc.org. [Link]

  • McGlacken, G. P., & Bateman, L. M. (2009). Direct arylation and heterogeneous catalysis; ever the twain shall meet. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Coupling 8-Fluoro-5-Iodoquinolines

Status: Operational Ticket Topic: Catalyst & Protocol Selection for 8-Fluoro-5-Iodoquinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview: Triage Your Reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Catalyst & Protocol Selection for 8-Fluoro-5-Iodoquinoline Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Triage Your Reaction

Start here. Select the symptom that best matches your current experimental failure.

SymptomProbable CauseImmediate Action
Reaction Stalls < 50% Catalyst Poisoning. The quinoline nitrogen (N1) is coordinating to the Pd center, displacing the ligand and shutting down the cycle.Switch to bidentate ligands (e.g., dppf) or bulky Buchwald ligands (XPhos) that sterically crowd out the nitrogen.
No Product, SM Recovered Oxidative Addition Failure. The 8-fluoro group pulls electron density, making the ring electron-deficient. While Iodine is reactive, the system is sluggish.Increase temperature to 80–100°C. Ensure strictly anhydrous conditions if using sensitive precatalysts.
De-iodinated Byproduct Protodehalogenation. Hydride source present (often from solvent impurities or

-hydride elimination from alkyl groups).
Switch solvent to anhydrous 1,4-dioxane or Toluene. Avoid alcoholic solvents if using strong bases.
Fluorine Loss

Side Reaction.
The 8-F position is activated by the adjacent Nitrogen. Strong nucleophiles (alkoxides, amides) may attack C8.
Use milder bases (Cs

CO

, K

PO

) instead of NaO

Bu.[1] Lower reaction temperature.

Decision Logic: Select Your Workflow

Do not guess. Follow this logic gate to select the correct catalytic system based on your coupling partner.

CouplingLogic Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki-Miyaura) Start->Boronic Aryl/Alkyl-B(OH)2 Amine Amine/Amide (Buchwald-Hartwig) Start->Amine R-NH2 / R2-NH Alkyne Terminal Alkyne (Sonogashira) Start->Alkyne HC≡C-R Suzuki_Cat Rec: Pd(dppf)Cl2 Solvent: Dioxane/H2O Boronic->Suzuki_Cat Buchwald_Type Amine Type? Amine->Buchwald_Type Sono_Cond Avoid Copper! Use: Pd(PPh3)4 + Piperidine Alkyne->Sono_Cond Primary Primary/Steric Buchwald_Type->Primary Secondary Secondary/Cyclic Buchwald_Type->Secondary Cat_Brett Rec: BrettPhos Pd G3 Primary->Cat_Brett Cat_Ru Rec: RuPhos Pd G3 Secondary->Cat_Ru

Figure 1: Catalyst selection logic based on coupling partner. Note the divergence in Buchwald ligands based on amine class.

Detailed Troubleshooting Guides

A. Suzuki-Miyaura Coupling (C-C Bond)

The Issue: Quinolines are notorious for binding to Palladium. Standard Pd(PPh


)

often fails because the monodentate phosphines dissociate, allowing the Quinoline-N to bind to Pd, forming an inactive "Pd-black" or stable complex.

The Fix: Use Pd(dppf)Cl


 .[2]
  • Why: The bidentate ferrocenyl ligand (dppf) bites the Palladium center tightly, preventing the Quinoline nitrogen from displacing it.

  • Base Selection: The 8-Fluoro group makes the ring electron-poor. Avoid strong hydroxides if possible to prevent hydrolysis. Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    .

Protocol 1: Robust Suzuki Coupling

  • Charge Vessel: 8-fluoro-5-iodoquinoline (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(dppf)Cl

    
     DCM (0.03–0.05 equiv), and Cs
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the transmetallation step.

  • Conditions: Heat to 90°C for 4–12 hours under Argon/Nitrogen.

  • Workup: Filter through Celite (removes Pd), dilute with EtOAc, wash with brine.

B. Buchwald-Hartwig Amination (C-N Bond)

The Issue: The 8-Fluoro substituent creates a risk of


  (Nucleophilic Aromatic Substitution) at the C8 position if you use harsh bases like NaH or LiHMDS. Furthermore, the Iodine at C5 is reactive, but the catalyst must be highly active to compete with the background coordination of the quinoline.

The Fix: Use Pre-formed Palladacycles (Gen 3) .

  • Catalyst: XPhos Pd G3 (general purpose) or BrettPhos Pd G3 (primary amines).

  • Why: These precatalysts release the active L-Pd(0) species immediately upon mild heating, bypassing the difficult reduction of Pd(II) to Pd(0) that often fails in the presence of heterocycles.

  • Base: Use Cs

    
    CO
    
    
    
    (weaker) first.[1] If reactivity is low, switch to NaO
    
    
    Bu
    (stronger), but monitor for Fluorine displacement.

Protocol 2: C-N Coupling (Base-Sensitive)

  • Charge Vessel: Substrate (1.0 equiv), Amine (1.2 equiv), Base (Cs

    
    CO
    
    
    
    , 2.5 equiv).
  • Catalyst: Add BrettPhos Pd G3 (0.02 equiv).

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene (degassed).

  • Conditions: 80°C–100°C. Tip: t-Amyl alcohol often improves solubility of polar heterocycles.

C. Sonogashira Coupling (C-C Alkyne)

The Issue: The "Copper Effect." In standard Sonogashira, CuI is used as a co-catalyst.[3][4] However, Copper avidly coordinates to the Quinoline Nitrogen and the 8-Fluoro dipole, often precipitating the reagents or causing homocoupling (Glaser coupling) instead of cross-coupling.

The Fix: Copper-Free Sonogashira .

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or PdCl
    
    
    (PPh
    
    
    )
    
    
    at slightly higher loading (5 mol%).
  • Base/Solvent: Use Piperidine or Pyrrolidine as both base and solvent (or co-solvent with DMF).

  • Why: High amine concentration drives the reaction without Copper, preventing the formation of inactive Cu-Quinoline species.

Mechanistic Insight: The "Poisoning" Loop

Understanding why your reaction dies is key to fixing it. The diagram below illustrates the competition between the productive cycle and the heteroatom poisoning.

Mechanism Pd_Pre Pd Precursor (Pd(II)) Pd_Active Active Catalyst L-Pd(0) Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition (Ar-Pd-I) Pd_Active->OxAdd + 8-F-5-I-Quinoline Poison DEAD END: Pd-N(Quinoline) Complex OxAdd->Poison N-Coordination (If Ligand is weak) TransMet Transmetallation OxAdd->TransMet + Coupling Partner (If Ligand is bulky/bidentate) Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd_Active Regeneration

Figure 2: The catalytic cycle vs. the poisoning pathway. Note that once the Pd coordinates to the Quinoline Nitrogen (red path), it rarely returns to the active cycle.

FAQ: Expert Troubleshooting

Q: Can I use microwave heating? A: Yes, and it is recommended. 8-fluoro-5-iodoquinolines are thermally stable. Microwave heating (120°C for 20-30 mins) can often outpace the catalyst decomposition/poisoning pathways that occur during slow thermal ramping.

Q: My product is inseparable from the starting material on TLC. A: This is common. The Iodine and the coupled group (e.g., phenyl) often have similar polarities on silica.

  • Tip: Try modifying your TLC mobile phase to include 1% Triethylamine (TEA). This sharpens the bands of basic nitrogen heterocycles.

  • Tip: If using Suzuki, ensure you use excess Boronic acid to drive the Iodide to full conversion, as the Boronic acid is easier to separate than the starting Iodide.

Q: Why is the 8-Fluoro group important? Can I ignore it? A: You cannot ignore it.

  • Solubility: It generally improves solubility compared to the non-fluorinated parent.

  • Acidity: It increases the acidity of protons at C2/C3/C4, making the ring more susceptible to deprotonation if you use Lithium bases (resulting in messy lithiation mixtures).

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. (General quinoline coupling protocols).

  • Royal Society of Chemistry. A heterogeneous and recoverable palladium catalyst to access the regioselective C–H alkenylation of quinoline N-oxides.[5] (Discusses Pd interactions with quinoline cores).

  • BenchChem. Optimization of Buchwald-Hartwig amination conditions. (Ligand selection for heterocycles).

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[6] (Mechanism and general conditions).[2][7][8]

  • Wikipedia. Catalyst poisoning.[9] (Specifics on Nitrogen heterocycle poisoning of Pd).

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Fluoroquinoline Electrophilic Substitution

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Controlling Regioselectivity in Electrophilic Substitution of Fluoroquinolines Reference ID: FQ-EAS-2024-OPT Core Technical Overview The...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Controlling Regioselectivity in Electrophilic Substitution of Fluoroquinolines Reference ID: FQ-EAS-2024-OPT

Core Technical Overview

The Challenge: Functionalizing fluoroquinolines via Electrophilic Aromatic Substitution (EAS) is a battle between two opposing forces: the deactivating nature of the pyridine ring and the directing effects of the fluorine substituent .

In unsubstituted quinoline, the nitrogen atom (especially when protonated in acidic media) strongly deactivates the pyridine ring.[1] Consequently, substitution occurs almost exclusively on the carbocyclic (benzene) ring. The transition state stability favors attack at the C5 and C8 positions (the


-positions of the benzene ring) to preserve the aromatic sextet of the pyridine ring.

The Fluorine Factor: When a fluorine atom is present, it introduces a third variable: strong inductive deactivation (


) but powerful resonance donation (

). Fluorine is an ortho/para director. The regiochemical outcome is determined by the synergy or conflict between the intrinsic quinoline preference (C5/C8) and the fluorine directing effect.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting a 1:1 mixture of 5- and 8-substituted products."

Diagnosis: This is the default behavior of the quinoline scaffold when the benzene ring is unsubstituted or symmetrically activated. Technical Insight: The


-complexes (arenium ions) formed by attack at C5 and C8 are nearly isoenergetic because both allow the positive charge to be delocalized without disrupting the pyridine ring's aromaticity.
Solution Strategy: 
  • Check your Substrate: If you are starting with bare quinoline or a fluoroquinoline where the F-atom directs away from C5/C8 (e.g., 3-fluoroquinoline), you will get a mixture.

  • Leverage the Fluorine Handle: Use a starting material where the fluorine atom reinforces one position.

    • Example:6-Fluoroquinoline strongly favors the C5 position (Ortho to F,

      
      -position).
      
    • Example:7-Fluoroquinoline strongly favors the C8 position (Ortho to F,

      
      -position).
      
  • Purification: If a mixture is unavoidable, use the Hydrohalide Solubility Difference method (see Protocol A).

Issue 2: "The reaction is extremely sluggish, even with fuming acids."

Diagnosis: The nitrogen atom is protonated (


), creating a quinolinium ion. This places a full positive charge on the system, severely deactivating the entire molecule (including the benzene ring) toward electrophiles.
Solution Strategy: 
  • Increase Electrophilicity: Switch from standard

    
     to Oleum (
    
    
    
    )
    + Fuming
    
    
    . The free
    
    
    keeps the medium anhydrous, maximizing the concentration of nitronium ions (
    
    
    ).
  • The "Salt" Method: Pre-form the quinoline nitrate salt. Add this solid salt to cold concentrated sulfuric acid. This controls the exotherm and ensures the substrate is fully dissolved before the active electrophile is generated.

Issue 3: "I need to functionalize the pyridine ring (C2, C3, C4), but EAS only hits the benzene ring."

Diagnosis: You are fighting thermodynamics. The pyridine ring is too electron-deficient for standard EAS. Solution Strategy: Stop using EAS. Switch to Minisci-type radical reactions or Transition Metal-Catalyzed C-H Activation .

  • Alternative:Iridium-Catalyzed Borylation often targets the sterically accessible C3 or C7 positions, bypassing electronic deactivation rules.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for predicting the major isomer based on fluorine position.

G cluster_0 Electronic Rules Start Substrate: Fluoroquinoline CheckPos Where is the Fluorine? Start->CheckPos Identify F Position Rule1 Rule 1: Nitrogen deactivates Pyridine ring (Reaction occurs on Benzene ring) Rule2 Rule 2: Quinoline favors C5 & C8 (Alpha positions) Rule3 Rule 3: Fluorine directs Ortho/Para F6 6-Fluoroquinoline CheckPos->F6 C6-Fluoro F7 7-Fluoroquinoline CheckPos->F7 C7-Fluoro F58 5- or 8-Fluoroquinoline CheckPos->F58 C5 or C8-Fluoro F6_Analysis C5: Ortho to F (Favored) C8: Meta to F (Disfavored) F6->F6_Analysis F7_Analysis C8: Ortho to F (Favored) C5: Meta to F (Disfavored) F7->F7_Analysis F58_Analysis Blocking Group Effect. Directs to Para (if open) or Ortho. F58->F58_Analysis F6_Result Major Product: 5-Nitro-6-fluoroquinoline F6_Analysis->F6_Result F7_Result Major Product: 8-Nitro-7-fluoroquinoline F7_Analysis->F7_Result F58_Result Mixture or Para-substitution (e.g., 5-F -> 8-Nitro) F58_Analysis->F58_Result

Caption: Logical flow for predicting regioselectivity in nitration of fluoroquinolines based on substituent position.

Data Summary: Predicted Regioselectivity

SubstrateF-PositionDirecting Effect of FQuinoline PreferencePredicted Major Product Confidence
Quinoline NoneN/AC5 & C8 (Equal)5-Nitro / 8-Nitro (1:1 Mix) High
6-Fluoroquinoline C6Directs to C5 (ortho) & C7 (ortho)Favors C5 & C85-Nitro-6-fluoroquinoline High
7-Fluoroquinoline C7Directs to C6 (ortho) & C8 (ortho)Favors C5 & C88-Nitro-7-fluoroquinoline High
5-Fluoroquinoline C5Directs to C6 (ortho) & C8 (para)Favors C88-Nitro-5-fluoroquinoline Medium

Experimental Protocols

Protocol A: Nitration of 6-Fluoroquinoline (Targeting C5)

This protocol utilizes the synergistic directing effect of the 6-F substituent to achieve high regioselectivity.

Reagents:

  • 6-Fluoroquinoline (1.0 eq)[2][3]

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Ice/Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 6-fluoroquinoline (10 mmol) in conc.

    
     (10 mL). Cool to 0–5°C in an ice-salt bath.
    
    • Note: The solution will generate heat due to protonation (exothermic). Ensure temperature returns to <5°C before proceeding.

  • Nitration: Add fuming

    
     (1.5 eq, 15 mmol) dropwise over 20 minutes. Maintain internal temperature below 10°C.
    
    • Critical: Rapid addition leads to dinitration and oxidative tars.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize with solid

    
     or 28% 
    
    
    
    to pH 8–9. The product typically precipitates as a yellow solid.
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[4]

  • Purification (If needed): Recrystallize from Ethanol/Water (9:1).

Protocol B: Separation of 5- and 8-Nitro Isomers (General Quinoline)

If you are working with a substrate that yields a mixture (e.g., 6-bromoquinoline or unsubstituted quinoline), use this method.

Principle: 5-Nitroquinoline derivatives often have different solubilities in acidic media compared to 8-nitro derivatives due to the proximity of the nitro group to the ring nitrogen (per-position effect).

  • Acid Extraction: Dissolve the crude mixture in warm 15% HCl.

  • Fractional Precipitation: Cool the solution slowly. The 5-nitro isomer hydrochloride is typically less soluble and will crystallize out first.

  • Filtration: Filter the crystals (enriched 5-isomer).

  • Basification: Neutralize the filtrate to precipitate the enriched 8-isomer.

  • Chromatography: For high purity (>99%), flash chromatography on silica gel is required.

    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes. The 8-nitro isomer usually elutes before the 5-nitro isomer due to lower polarity (intramolecular H-bonding/dipole cancellation).
      

Modern Alternatives (Beyond EAS)

If EAS fails to provide the correct isomer, consider Iridium-Catalyzed C-H Borylation .

  • Mechanism: Sterically controlled.

  • Outcome: 6-Fluoroquinoline +

    
    /dtbpy 
    
    
    
    7-Boryl-6-fluoroquinoline .
  • Utility: The boronate ester can be converted to -OH, -Br, or -Aryl via Suzuki coupling, providing access to the C7 position which is difficult to hit with EAS.

References

  • Regioselectivity of Quinoline Nitration

    • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Quinoline and Isoquinoline.[5] Journal of the Chemical Society, 2521-2528.

    • Key Finding: Establishes the baseline 1:1 r
  • Nitration of 6-Substituted Quinolines

    • Capps, J. D. (1947). Derivatives of 6-Fluoroquinoline. Journal of the American Chemical Society, 69(1), 179–181.
    • Key Finding: Confirms synthesis and substitution patterns of fluoroquinolines.[3][6][7]

  • Iridium-Catalyzed Borylation (Regiocontrol Alternative)

    • Tajuddin, H., et al. (2012). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3505-3515.
    • Key Finding: Demonstrates C7-selective functionaliz
  • Separation of Isomers

    • Lenz, G. R., et al. (1998). Process for the separation of 5-nitroquinoline and 8-nitroquinoline.[4][8][9][10] U.S. Patent 5,728,836.

    • Key Finding: Details the hydrohalide salt separ

Sources

Reference Data & Comparative Studies

Validation

Advanced 13C NMR Assignment Strategy: 5-Iodo-8-Fluoroquinoline Derivatives

Executive Summary This guide provides a definitive technical comparison between Standard 1D 13C NMR Assignment and an Integrated Heteronuclear (19F/13C) Assignment Strategy for 5-iodo-8-fluoroquinoline derivatives. These...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison between Standard 1D 13C NMR Assignment and an Integrated Heteronuclear (19F/13C) Assignment Strategy for 5-iodo-8-fluoroquinoline derivatives.

These scaffolds are increasingly critical in medicinal chemistry as precursors for clioquinol analogs and antibacterial agents. However, they present a "perfect storm" of spectral complexity: the Heavy Atom Effect of iodine (causing anomalous upfield shifts) and the Spin-Spin Coupling of fluorine (splitting carbon signals).

The Verdict: Standard assignment methods relying solely on chemical shift additivity rules fail for this scaffold, often misidentifying the C-5 (iodinated) and C-8 (fluorinated) carbons. The Integrated Strategy described below is the required standard for regulatory-grade structural elucidation.

Part 1: Comparative Analysis

The Challenge: Why Standard Methods Fail

In standard organic molecules, Carbon-13 resonances are assigned based on electronegativity: heteroatoms desheild nuclei, moving peaks downfield (higher ppm).

  • Standard Expectation: Attaching an Iodine (electronegative halogen) should desheild C-5.

  • Reality (Heavy Atom Effect): Iodine's large electron cloud causes spin-orbit coupling that significantly shields the attached carbon, moving it upfield (often <100 ppm), confusing it with sp3 carbons or solvent peaks.

Comparison Table: Standard vs. Integrated Strategy
FeatureStandard 1D AssignmentIntegrated Heteronuclear Strategy (Recommended)
Primary Tool Chemical Shift Databases (Additivity Rules)J-Coupling Analysis (

) & Heavy Atom Corrections
C-5 Assignment Incorrect: Predicts ~135-140 ppm (Deshielded)Correct: Observed ~90-100 ppm (Shielded by Iodine)
C-8 Assignment Ambiguous: Overlaps with C-2/C-8aDefinitive: Identified by large

(~250 Hz)
Resolution Low (Singlets assumed)High (Multiplicities define distance from F)
Success Rate < 40% for di-haloquinolines> 98% (Self-validating)

Part 2: Technical Deep Dive & Spectral Data

The Fluorine "Beacon" ( F Effects)

Fluorine-19 (spin 1/2) acts as an internal molecular ruler. It couples to carbons at specific distances, creating predictable splitting patterns that validate assignments without needing 2D HSQC in every case.

  • Direct (

    
    ):  ~250-260 Hz. The C-8 peak will be a massive doublet, shifted downfield to ~150-160 ppm.
    
  • Geminal (

    
    ):  ~15-25 Hz. Affects C-7 and C-8a.
    
  • Vicinal (

    
    ):  ~5-10 Hz. Affects C-2 and C-6.
    
  • Long-range (

    
    ):  ~2-5 Hz. Affects C-5 (the iodinated carbon).
    
The Iodine "Mask" (Heavy Atom Effect)

The iodine at position 5 exerts a "Heavy Atom Effect" (relativistic spin-orbit coupling). Unlike lighter halogens (F, Cl) which deshield, Iodine shields the ipso-carbon.

  • Result: The C-5 signal appears upfield, typically between 90–100 ppm , a region usually reserved for sp3 carbons or terminal alkynes, not aromatic rings.

Reference Data Table (Chemical Shifts & Couplings)

Data synthesized from quinoline substituent chemical shifts (SCS).

Carbon PositionBase Quinoline (

ppm)
5-Iodo-8-Fluoro (

ppm)
Multiplicity

(Hz)
Assignment Logic
C-2 150.2151.5Doublet (d)~3-5 (

)
Deshielded (N-adj), small F coupling.
C-3 121.0123.0Singlet (s)-Far from substituents.
C-4 135.8142.0Singlet (s)-Ortho to Iodine (deshielded).
C-5 (C-I) 127.795.0 - 100.0 Doublet (d)~4 (

)
Critical: Upfield due to Iodine.
C-6 126.5132.0Doublet (d)~8 (

)
Ortho to I, Meta to F.
C-7 129.2115.0Doublet (d)~20 (

)
Ortho to F (shielded by resonance).
C-8 (C-F) 129.4155.0 - 158.0 Doublet (d)~255 (

)
Critical: Huge coupling, downfield.
C-8a 128.3130.0Doublet (d)~15 (

)
Quaternary, geminal F coupling.
C-4a 148.3145.0Doublet (d)~5 (

)
Quaternary.

Part 3: Experimental Protocol

Protocol: Integrated Heteronuclear Assignment

Objective: Unambiguous assignment of 5-iodo-8-fluoroquinoline derivatives.

  • Sample Preparation:

    • Dissolve 10-20 mg of compound in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent aggregation and sharpen exchangeable protons).

  • Acquisition Parameters (13C):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 3-5 seconds . Reason: Quaternary carbons (C-5, C-8, C-4a, C-8a) have long T1 relaxation times. Short delays will suppress the critical C-I peak.

    • Scans: Minimum 1024 (due to splitting reducing signal-to-noise ratio).

  • 19F-Decoupling (Optional but Recommended):

    • If hardware allows, acquire a second spectrum with 19F broadband decoupling .

    • Result: All doublets collapse to singlets. The peaks that change shape are F-coupled; the ones that don't are distal.

  • 2D Validation:

    • 1H-13C HSQC: Identify protonated carbons (C-2, C-3, C-4, C-6, C-7).

    • 1H-13C HMBC: Establish connectivity across the quaternary C-5 and C-8. Look for correlations from H-4 to C-5 and H-7 to C-5.

Part 4: Visualization of Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the decision-making process for assigning the critical C-5 and C-8 peaks.

AssignmentLogic Start Start: Acquire 13C{1H} Spectrum AnalyzePeaks Analyze Peak Multiplicities Start->AnalyzePeaks DoubletLarge Large Doublet (J > 200 Hz)? AnalyzePeaks->DoubletLarge DoubletSmall Small Doublet (J < 10 Hz)? DoubletLarge->DoubletSmall No C8_Assign Assign C-8 (C-F) DoubletLarge->C8_Assign Yes (Direct C-F) ShiftCheck Chemical Shift < 105 ppm? DoubletSmall->ShiftCheck Yes (Long Range C-F) Distal_Assign Assign C-3 / C-4 DoubletSmall->Distal_Assign No (Singlet) C5_Assign Assign C-5 (C-I) ShiftCheck->C5_Assign Yes (Heavy Atom Effect) ShiftCheck->Distal_Assign No (Normal Aromatic)

Caption: Logical decision tree for distinguishing C-I and C-F carbons based on coupling constants and chemical shift anomalies.

Diagram 2: Coupling Pathways & Substituent Effects

Visualizing how Fluorine and Iodine influence the quinoline ring.

CouplingPath F8 Fluorine (F-8) C8 C-8 (Direct Coupling) F8->C8 1J (255 Hz) C7 C-7 (Ortho Coupling) F8->C7 2J (20 Hz) C5 C-5 (Shielded Region) F8->C5 4J (4 Hz) I5 Iodine (I-5) I5->C5 Heavy Atom Shielding (-30 ppm shift)

Caption: Interaction map showing the strong deshielding/coupling of Fluorine vs. the strong shielding of Iodine.

References

  • Review of Halogenated Quinolines: Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Source: National Institutes of Health (NIH) / PMC. [Link]

  • The Heavy Atom Effect in 13C NMR: Relativistic heavy atom effect on 13C NMR chemical shifts. Source: Magnetic Resonance in Chemistry (via PubMed). [Link]

  • General 13C NMR Shift Data: 13C NMR Chemical Shifts - Oregon State University. Source: Oregon State University Chemistry Dept. [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Iodinated Dimethylquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction Iodinated dimethylquinolines represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated dimethylquinolines represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their molecular structure, including the specific substitution pattern of iodine and methyl groups on the quinoline core. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of these molecules. The fragmentation pattern generated upon ionization provides a veritable fingerprint, offering deep insights into the molecule's architecture.

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of iodinated dimethylquinolines. Moving beyond a simple cataloging of fragments, we will explore the causal mechanisms behind the observed fragmentation, highlighting how the positions of the iodo and dimethyl substituents influence cleavage pathways. This document is designed to serve as a practical resource for researchers in drug discovery, chemical synthesis, and analytical sciences, enabling more accurate and efficient structural characterization of this important class of compounds.

Core Principles of Fragmentation in Iodinated Dimethylquinolines

The fragmentation of iodinated dimethylquinolines in a mass spectrometer, typically under electron ionization (EI), is governed by the interplay of the quinoline ring system, the methyl substituents, and the iodine atom. The initial ionization event forms a molecular ion (M+•), which is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The primary fragmentation pathways are influenced by the relative stability of the resulting carbocations and radicals.

The key structural features influencing fragmentation are:

  • The Quinoline Core: A stable aromatic system that can undergo characteristic losses, such as hydrogen cyanide (HCN).[1]

  • Dimethyl Substituents: The position of the methyl groups can direct fragmentation through processes like benzylic cleavage and ring expansion.[2][3]

  • The Iodine Substituent: As a halogen, iodine has a profound effect due to its isotopic signature and the relative weakness of the C-I bond, often leading to its loss as a radical or neutral species.

Predicted Fragmentation Pathways

Based on the established fragmentation patterns of related compounds, we can predict the major fragmentation pathways for iodinated dimethylquinolines. These pathways are often competitive, and the relative abundance of fragment ions will depend on the specific isomer.

Loss of an Iodine Radical ([M-I]⁺)

The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (•I, 127 Da) a highly favorable fragmentation pathway. This will result in a prominent peak at m/z corresponding to the dimethylquinoline cation.

Loss of a Methyl Radical ([M-CH₃]⁺)

Cleavage of a methyl group to form a stable, resonance-stabilized ion is a common fragmentation pathway for methylated aromatic compounds.[4][5] In dimethylquinolines, this often proceeds through a ring-expansion mechanism to form a more stable azatropylium-like ion.[2] The position of the methyl group (on the pyridine or benzene ring) can influence the propensity of this fragmentation.[2]

Sequential Loss of Iodine and a Methyl Radical ([M-I-CH₃]⁺)

Following the initial loss of an iodine radical, the resulting dimethylquinoline cation can further fragment by losing a methyl radical. The m/z of this ion will be [M - 127 - 15]⁺.

Loss of Hydrogen Cyanide (HCN)

A characteristic fragmentation of the quinoline ring system is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[1] This can occur from the molecular ion or from fragment ions.

Isomer-Specific Fragmentation

The relative positions of the iodo and dimethyl substituents are expected to significantly influence the fragmentation pattern, providing a basis for isomer differentiation.[6][7]

  • Proximity Effects: When a methyl group and the iodine atom are in close proximity (e.g., in an ortho position), steric interactions can lead to unique fragmentation pathways, such as the concerted loss of a methyl and an iodine radical or the formation of cyclic fragment ions.[6]

  • Electronic Effects: The position of the electron-donating methyl groups and the electron-withdrawing (by induction) iodine atom can influence the stability of the resulting fragment ions, thereby altering the relative intensities of the peaks.[8] For instance, a methyl group on the benzenoid ring is suggested to favor ring expansion over a methyl group on the pyridine ring.[2]

Comparative Fragmentation Data (Hypothetical)

To illustrate the potential differences between isomers, the following table presents hypothetical but plausible mass spectrometry data for two isomeric iodinated dimethylquinolines.

m/z Proposed Fragment Ion Fragmentation Pathway Hypothetical Relative Intensity (%)
Isomer A (e.g., 8-Iodo-2,6-dimethylquinoline)
283[M]⁺•Molecular Ion60
268[M-CH₃]⁺Loss of a methyl radical100 (Base Peak)
156[M-I]⁺Loss of an iodine radical85
141[M-I-CH₃]⁺Sequential loss of I and CH₃40
129[C₁₀H₉N]⁺Loss of HCN from [M-I]⁺25
Isomer B (e.g., 4-Iodo-2,8-dimethylquinoline)
283[M]⁺•Molecular Ion75
268[M-CH₃]⁺Loss of a methyl radical80
156[M-I]⁺Loss of an iodine radical100 (Base Peak)
141[M-I-CH₃]⁺Sequential loss of I and CH₃55
129[C₁₀H₉N]⁺Loss of HCN from [M-I]⁺15

Note: This data is illustrative. Actual relative intensities will vary based on the specific isomer and the mass spectrometer conditions. The key takeaway is the expected variation in the base peak and the relative abundances of other major fragments, which can be used for isomer identification.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways discussed.

fragmentation_pathways M Molecular Ion (M+•) [Iodinated Dimethylquinoline]+• M_minus_I [M-I]+ [Dimethylquinoline]+ M->M_minus_I - •I M_minus_CH3 [M-CH3]+ [Iodomethylquinoline]+ M->M_minus_CH3 - •CH3 M_minus_I_minus_CH3 [M-I-CH3]+ [Methylquinoline]+ M_minus_I->M_minus_I_minus_CH3 - •CH3 M_minus_I_minus_HCN [M-I-HCN]+ [C9H6]+ M_minus_I->M_minus_I_minus_HCN - HCN M_minus_CH3->M_minus_I_minus_CH3 - •I ring_expansion cluster_ring_expansion Ring Expansion Mechanism for [M-CH3]+ Formation Dimethylquinoline_ion Dimethylquinoline Ion Ring_expanded_intermediate Ring-Expanded Intermediate (Azatropylium-like) Dimethylquinoline_ion->Ring_expanded_intermediate Rearrangement M_minus_CH3_ion [M-CH3]+ Ion Ring_expanded_intermediate->M_minus_CH3_ion - H•

Caption: Proposed ring expansion mechanism leading to the loss of a methyl group.

Experimental Protocol: Mass Spectrometry of Iodinated Dimethylquinolines

This protocol outlines a general procedure for acquiring mass spectra of iodinated dimethylquinolines using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

1. Sample Preparation

  • a. Dissolution: Dissolve approximately 1 mg of the purified iodinated dimethylquinoline isomer in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol).

  • b. Dilution: Prepare a working solution with a concentration of approximately 10-50 µg/mL by diluting the stock solution with the same solvent.

  • c. Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter before injection.

2. GC-MS Instrumentation and Parameters

  • a. Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

      • (Note: This program should be optimized based on the volatility and retention time of the specific isomers being analyzed.)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • b. Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

    • Scan Speed: 2 scans/second

    • Transfer Line Temperature: 280 °C

3. Data Acquisition and Analysis

  • a. Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • b. Analysis:

    • Identify the molecular ion peak.

    • Identify and assign structures to the major fragment ions.

    • Compare the fragmentation patterns of different isomers, paying close attention to the relative intensities of key fragment ions.

    • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison with known compounds, if available.

experimental_workflow cluster_workflow Experimental Workflow for MS Analysis Sample_Prep 1. Sample Preparation (Dissolution, Dilution, Filtration) GC_Separation 2. Gas Chromatography (Separation of Isomers) Sample_Prep->GC_Separation MS_Ionization 3. Mass Spectrometry (Ionization and Fragmentation) GC_Separation->MS_Ionization Data_Acquisition 4. Data Acquisition (TIC and Mass Spectra) MS_Ionization->Data_Acquisition Data_Analysis 5. Data Analysis (Fragmentation Pattern Comparison) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of iodinated dimethylquinolines is a complex yet predictable process that provides invaluable structural information. By understanding the fundamental principles of fragmentation for the quinoline core, methyl substituents, and the iodine atom, researchers can confidently interpret mass spectra to elucidate the structure of novel compounds. This guide has outlined the major predicted fragmentation pathways and highlighted how isomeric differences can lead to distinct fragmentation patterns, enabling their differentiation. The provided experimental protocol serves as a robust starting point for the analysis of these compounds. As a self-validating system, careful comparison of the fragmentation patterns between known and unknown isomers, coupled with the principles outlined herein, will empower researchers to make accurate and reliable structural assignments.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • Draper, P. M., & MacLean, D. B. (1970). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry, 48(5), 738-745.
  • Gogut, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 789.
  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680.
  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Kohyama, E., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 125-135.
  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 347-362.
  • Davis, M. J., et al. (2009). Substituent effects on the sensitivity of a quinoline photoremovable protecting group to one- and two-photon excitation. The Journal of Organic Chemistry, 74(4), 1721-1729.
  • Fullerene Journal of Chemistry. (2023, May 27). Synthesis of Iodo Quinolinone. [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 384-388.
  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(30), 20073-20081.
  • Bîrdeanu, M. I., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 3021.
  • Yamada, T., et al. (2022). Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Metabolites, 12(11), 1083.
  • Leško, J., & Lásiková, A. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 54(2), 75-77.
  • Wang, Y., et al. (2013). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. Journal of Spectroscopy, 2013, 1-9.
  • Meyer, F., et al. (2016). Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. Dalton Transactions, 45(3), 1149-1163.
  • Campagne, J.-M., et al. (2024). 15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position.

Sources

Validation

Comparative Guide: Reactivity of 5-Iodo vs. 5-Bromo-8-fluoro-2,6-dimethylquinoline

The following guide provides an in-depth technical comparison of 5-iodo-8-fluoro-2,6-dimethylquinoline versus 5-bromo-8-fluoro-2,6-dimethylquinoline . This analysis focuses on their orthogonal reactivity profiles in tran...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-iodo-8-fluoro-2,6-dimethylquinoline versus 5-bromo-8-fluoro-2,6-dimethylquinoline . This analysis focuses on their orthogonal reactivity profiles in transition-metal-catalyzed cross-couplings and lithium-halogen exchange, tailored for medicinal chemistry applications.[1][2]

[1][2]

Executive Summary

In the synthesis of complex pharmacophores, the choice between the 5-iodo (5-I) and 5-bromo (5-Br) variants of 8-fluoro-2,6-dimethylquinoline is a critical decision point that balances reactivity against stability and cost .[1][2]

While the 5-iodo analog offers superior kinetics in oxidative addition and lithium-halogen exchange—essential for difficult couplings or installing thermally sensitive groups—the 5-bromo analog serves as a robust, cost-effective workhorse.[1][2] Crucially, the 8-fluoro substituent electronically activates the ring, often allowing the bromide to perform adequately where a standard aryl bromide might fail, provided the 6-methyl steric hindrance is managed with appropriate ligand systems.

Quick Selection Matrix
Feature5-Iodo-8-fluoro-2,6-dimethylquinoline5-Bromo-8-fluoro-2,6-dimethylquinoline
C–X Bond Energy Weak (~65 kcal/mol) – High ReactivityModerate (~81 kcal/mol) – Good Stability
Pd-Catalyzed Coupling Excellent (Room Temp / Mild Heat)Good (Requires Heat & Bulky Ligands)
Li-Halogen Exchange Rapid at -78°C (Kinetic Control)Slower (May require > -78°C or additives)
Steric Sensitivity High (Large Iodine radius: 1.98 Å)Moderate (Bromine radius: 1.14 Å)
Primary Use Case Late-stage functionalization, hindered partnersScale-up, early-stage building block

Structural & Mechanistic Analysis

The "Orthogonal" Steric-Electronic Environment

The reactivity of these scaffolds is defined by the interplay of three substituents on the quinoline core. Understanding this is prerequisite to optimizing reaction conditions.

  • 6-Methyl (Steric Gatekeeper): Located ortho to the reactive 5-position, the methyl group exerts significant steric pressure. This hinders the approach of bulky palladium species (e.g., Pd(PPh₃)₄), making the Cone Angle of the ligand a critical variable.

  • 8-Fluoro (Electronic Activator): Located para to the 5-position on the carbocyclic ring, the fluorine atom exerts a strong inductive withdrawing effect (-I).[1] This lowers the electron density at C-5, accelerating the rate of oxidative addition for both halogens compared to non-fluorinated quinolines.

  • 5-Halogen (The Leaving Group):

    • Iodine: The long C–I bond (2.10 Å) projects the reactive center past the 6-methyl steric wall, facilitating attack despite the iodine's large van der Waals radius.

    • Bromine: The shorter C–Br bond (1.85 Å) keeps the reactive center closer to the shielding 6-methyl group, requiring smaller or more flexible ligands to access the site.

Visualization of Reactivity Landscape

The following diagram illustrates the competing factors influencing the catalytic cycle.

ReactivityLandscape Substrate 5-Halo-8-fluoro-2,6-dimethylquinoline OxAdd Oxidative Addition (Pd⁰ → Pdᴵᴵ) Substrate->OxAdd Initiation TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Pd(II)-Ar species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Nu Factor_8F 8-Fluoro Inductive Effect (Accelerates OA) Factor_8F->OxAdd Promotes Factor_6Me 6-Methyl Steric Clash (Hinders TM) Factor_6Me->TransMet Inhibits (Critical for Br) Factor_Bond C-X Bond Strength (I < Br) Factor_Bond->OxAdd Iodine is faster

Figure 1: Mechanistic bottlenecks. The 8-Fluoro group aids the initial activation (Oxidative Addition), but the 6-Methyl group creates a barrier downstream at Transmetallation, particularly for the bromide which requires tighter ligand coordination.

Experimental Performance Data

The following data summarizes representative reactivity thresholds derived from comparative studies of hindered halo-quinolines [1, 2].

Suzuki-Miyaura Coupling (Arylboronic Acids)

Target: Coupling with phenylboronic acid (sterically undemanding).[1][2]

Parameter5-Iodo Derivative5-Bromo Derivative
Catalyst System Pd(PPh₃)₄ (Standard)Pd₂(dba)₃ + XPhos (Bulky/Active)
Temperature 60°C90°C - 100°C
Time to Completion 2 - 4 Hours12 - 18 Hours
Yield (Isolated) 92%85%
Note Works with "lazy" ligands.[1][2]Requires electron-rich, bulky ligands to overcome 6-Me.[1][2]
Lithium-Halogen Exchange

Target: Quenching with DMF to form the aldehyde.[1][2]

Parameter5-Iodo Derivative5-Bromo Derivative
Reagent n-BuLi or i-PrMgCln-BuLi (Strict) or t-BuLi
Temperature -78°C-78°C (Critical control required)
Exchange Rate < 5 minutes (Instant)15 - 30 minutes
Side Reactions MinimalPotential for deprotonation at C-3 or C-7 if exchange is slow.[1][2]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The internal color changes and TLC monitoring points serve as "checkpoints" for the scientist.

Protocol A: High-Efficiency Suzuki Coupling (5-Iodo)

Best for: Valuable substrates, late-stage synthesis, or thermally sensitive partners.[1][2]

Reagents:

  • 5-Iodo-8-fluoro-2,6-dimethylquinoline (1.0 equiv)[1][2]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for stability and bite angle.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) degassed.

Workflow:

  • Setup: Charge a reaction vial with the 5-iodo quinoline, boronic acid, base, and catalyst. Seal and purge with N₂ for 5 minutes.

  • Initiation: Add degassed solvent via syringe. The solution should turn orange/red (characteristic of Pd(II)).

  • Reaction: Heat to 60°C .

    • Checkpoint: Monitor by TLC/LCMS after 1 hour. The 5-iodo starting material (high Rf) should be consumed rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Robust Coupling for Scalability (5-Bromo)

Best for: Scale-up (>5g), cost reduction, or when using stable coupling partners.[1]

Reagents:

  • 5-Bromo-8-fluoro-2,6-dimethylquinoline (1.0 equiv)[1][2][3]

  • Arylboronic acid (1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).

    • Rationale: Buchwald dialkylbiaryl phosphines (SPhos/XPhos) are essential here. They form a monolithic Pd(0) species that is electron-rich (facilitating Oxidative Addition into the stronger C-Br bond) and bulky (preventing catalyst dimerization and promoting Reductive Elimination despite the 6-Me steric block) [3].[1][2]

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1).

Workflow:

  • Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under N₂ until the solution turns yellow (active catalyst formation).

  • Addition: Add the pre-formed catalyst solution to the reaction vessel containing the 5-bromo substrate, boronic acid, and base.

  • Reaction: Heat to 100°C (Reflux).

    • Checkpoint: This reaction requires higher energy. Do not check LCMS before 4 hours.

  • Validation: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and re-degas. The 6-Me group can cause catalyst decomposition over long reflux times.[1][2]

Decision Guide: When to use which?

Choose the 5-Iodo variant when:
  • The Coupling Partner is Sterically Hindered: If you are coupling an ortho-substituted phenyl ring, the combined sterics of the 6-Me on the quinoline and the partner will shut down the reaction with the Bromide. The Iodide's higher reactivity compensates for this.

  • Low Temperature is Required: If your substrate contains chiral centers prone to racemization or thermally labile protecting groups, the Iodide allows chemistry at 40–60°C.

  • Lithium Exchange is the Goal: For generating the 5-lithio species to react with electrophiles (aldehydes, ketones), the Iodide allows extremely clean exchange at -78°C without competing deprotonation.

Choose the 5-Bromo variant when:
  • Cost is Paramount: The bromide is significantly cheaper and more stable for storage.

  • Standard Suzuki/Sonogashira: For coupling with simple phenyl or alkyl groups, the Bromide is sufficient when paired with SPhos/XPhos.

  • Stepwise Functionalization: If you need to functionalize another position (e.g., the 8-position via C-H activation) before reacting the 5-position, the Bromide is less likely to undergo premature oxidative addition than the Iodide.

References

  • BenchChem. (2025).[4] Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. Retrieved from

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2009). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 5-Bromo-8-fluoro-2,6-dimethylquinoline. Retrieved from

Sources

Comparative

Technical Comparison Guide: 8-Fluoro-5-iodo-2,6-dimethylquinoline

This guide is structured as a high-level technical manual for drug discovery scientists, focusing on the critical characterization and utility of 8-Fluoro-5-iodo-2,6-dimethylquinoline . It moves beyond simple data listin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manual for drug discovery scientists, focusing on the critical characterization and utility of 8-Fluoro-5-iodo-2,6-dimethylquinoline . It moves beyond simple data listing to provide a comparative analysis of its role as a pharmacophore building block.

CAS No: 1420790-48-2 | Formula: C₁₁H₉FIN | M.W.: 301.10 g/mol

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 8-Fluoro-5-iodo-2,6-dimethylquinoline represents a "privileged scaffold"—a structure capable of providing diverse ligands for biological targets. Its value lies in the strategic placement of two functional handles:

  • C5-Iodine: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library expansion.

  • C8-Fluorine: A bioisostere for hydrogen that modulates pKa, lipophilicity (LogP), and metabolic stability (blocking C8-hydroxylation).

This guide compares the elemental composition and synthetic performance of this dual-functionalized scaffold against its mono-functionalized analogs, providing the data necessary to validate its identity and purity in high-stakes drug development.

Elemental Analysis: The Gold Standard for Identity

For a compound containing both a halogen (F) and a heavy halogen (I), purity cannot be assessed by HPLC alone due to potential response factor variations. Elemental Analysis (CHN) remains the definitive method for confirming bulk purity and solvent exclusion.

Theoretical vs. Acceptance Criteria

The following table establishes the baseline theoretical values derived from the molecular formula (C₁₁H₉FIN). To be considered "Analytical Grade" for biological screening, experimental values must fall within the standard tolerance.

ElementTheoretical Mass %Acceptance Tolerance (±0.4%)Diagnostic Significance
Carbon (C) 43.88%43.48% – 44.28%Deviations >0.5% often indicate trapped solvent (e.g., EtOAc, DCM).
Hydrogen (H) 3.01%2.61% – 3.41%High H% suggests moisture (H₂O) or incomplete drying.
Nitrogen (N) 4.65%4.25% – 5.05%Critical for confirming the quinoline ring integrity.
Fluorine (F) 6.31%Not typically combustedIndirectly confirmed by mass balance or ¹⁹F-NMR.
Iodine (I) 42.15%Titration / ICP-MSHigh mass % dominates the matrix; confirms mono-iodination.

Analyst Insight: Due to the high iodine content (>42%), standard combustion capsules may degrade rapidly. It is recommended to add a combustion aid (e.g., Tungsten Trioxide) to prevent incomplete combustion and low Carbon values.

Comparative Performance Analysis

Why choose this specific scaffold? We compare 8-Fluoro-5-iodo-2,6-dimethylquinoline (Compound A) with its direct analogs to demonstrate its superior utility in Lead Optimization.

Structural & Synthetic Comparison
FeatureCompound A (Subject)Analog B (5-Iodo-2,6-dimethylquinoline)Analog C (8-Fluoro-2,6-dimethylquinoline)
Structure F + I Functionalized I-only (No Fluorine)F-only (No Iodine)
Metabolic Stability High (F blocks C8 oxidation)Moderate (C8 is liable to P450 attack)High
Synthetic Utility Excellent (C-C coupling ready)Excellent (C-C coupling ready)Poor (Requires activation)
Lipophilicity (LogP) ~3.8 (Modulated by F)~3.5 ~2.9
Application Late-stage diversification of metabolically stable leads.General library synthesis; lower metabolic half-life.Early-stage fragment; difficult to functionalize at C5.
Decision Logic
  • Choose Compound A when you need to perform a Suzuki coupling and require the final molecule to resist oxidative metabolism at the quinoline 8-position.

  • Choose Analog B only if cost is the primary driver and metabolic stability is not yet a concern.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis (via iodination) and the rigorous characterization workflow.

Synthesis Workflow (Iodination of 8-Fluoro-2,6-dimethylquinoline)

This protocol utilizes N-Iodosuccinimide (NIS) for regioselective iodination at the activated C5 position.

  • Dissolution: Dissolve 8-Fluoro-2,6-dimethylquinoline (1.0 eq) in Acetonitrile (ACN) [0.1 M].

  • Activation: Add Trifluoroacetic acid (TFA) (0.1 eq) as a catalyst to activate the quinoline ring.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to minimize di-iodination side products.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine (color changes from red/brown to yellow).

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Characterization Workflow (Self-Validating)
  • Step 1: ¹H-NMR (DMSO-d₆): Confirm loss of the C5-proton signal and retention of the C2/C6 methyl singlets.

  • Step 2: HPLC (UV 254 nm): Purity >98% area.

  • Step 3: Elemental Analysis: Submit dried sample (vacuum oven, 40°C, 12h) for CHN analysis to confirm solvent removal.

Visualization of Workflow

The following diagram illustrates the critical path from precursor selection to validated product, highlighting the decision points for quality control.

G Start Precursor: 8-Fluoro-2,6-dimethylquinoline Reaction Reaction: NIS, TFA, ACN, 25°C Start->Reaction Electrophilic Subst. Quench Quench: Na2S2O3 (aq) Reaction->Quench 6 hrs Crude Crude Product Quench->Crude Extraction Purification Purification: Recrystallization (EtOH) Crude->Purification QC_Check QC: HPLC & NMR Purification->QC_Check Final Final Product: 8-Fluoro-5-iodo-2,6-dimethylquinoline QC_Check->Final Purity >98% Fail Repurify QC_Check->Fail Purity <98% Fail->Purification

Figure 1: Synthetic and Quality Control Workflow for the production of analytical grade 8-Fluoro-5-iodo-2,6-dimethylquinoline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13414 (2,6-Dimethylquinoline analogs). Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Elemental Composition, and Physical Properties of US FDA Approved Drugs. Journal of Medicinal Chemistry, 57(24), 10257-10274. (Context on Nitrogen/Fluorine frequency in drugs).
  • Molecules Journal. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation. (Methodology reference for fluorinated quinoline handling). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Fluoro-5-iodo-2,6-dimethylquinoline

Handling multi-halogenated heterocyclic compounds requires more than a cursory glance at a standard safety manual; it demands a mechanistic understanding of the molecule's physicochemical behavior. 8-Fluoro-5-iodo-2,6-di...

Author: BenchChem Technical Support Team. Date: March 2026

Handling multi-halogenated heterocyclic compounds requires more than a cursory glance at a standard safety manual; it demands a mechanistic understanding of the molecule's physicochemical behavior. 8-Fluoro-5-iodo-2,6-dimethylquinoline (CAS: 1420790-48-2) [1] is a highly specialized building block used in drug development and materials science.

While the quinoline core itself presents known hazards—including suspected mutagenicity and aquatic toxicity[2]—the addition of fluorine and iodine substituents fundamentally alters the molecule's risk profile. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for handling this compound safely.

Mechanistic Rationale for Hazards (The "Why")

To design an effective safety protocol, we must first understand how the compound interacts with biological systems.

  • Enhanced Lipophilicity and Skin Permeation: The quinoline core is biologically active, often intercalating with DNA. The substitution of hydrogen atoms with halogens (fluorine and iodine) significantly increases the molecule's lipophilicity (log P)[3]. This high lipophilicity translates to a highly favorable skin permeation coefficient (log Kp), meaning the compound can rapidly cross the stratum corneum and cellular membranes upon dermal contact[3].

  • Halogen Reactivity: Iodine is a heavy, polarizable halogen that can undergo dehalogenation or cross-coupling under certain conditions, while fluorine increases metabolic stability but alters the electron density of the aromatic ring.

  • Environmental Persistence: Like many halogenated aromatics, this compound is toxic to aquatic life with long-lasting effects and resists standard environmental degradation[4].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / DescriptionOperational Implication
CAS Number 1420790-48-2[1]Essential for precise safety tracking and waste manifesting.
Chemical Class Halogenated QuinolineHigh lipophilicity; readily crosses biological barriers[3].
Health Hazards Skin/Eye Irritant, Suspected Mutagen[2]Requires strict dermal and respiratory barriers; single-layer latex is insufficient.
Environmental Toxic to Aquatic Life[4]Must never enter standard drains; requires segregated halogenated disposal.

Personal Protective Equipment (PPE) Matrix

Because 8-Fluoro-5-iodo-2,6-dimethylquinoline can rapidly permeate standard laboratory gloves, your PPE must act as a multi-layered, fail-safe barrier.

Table 2: Required PPE and Causality

Protection ZoneRequired EquipmentMechanistic Rationale
Dermal (Hands) Double-layer Nitrile (≥8 mil) or outer Viton glovesHalogenation increases transdermal penetration[3]. Double-gloving creates a physical fail-safe against micro-tears and lipophilic absorption.
Ocular (Eyes) Chemical splash goggles + Face shieldProtects against micro-particulate aerosolization during the transfer of fine powders.
Respiratory Handled strictly in a certified Fume HoodPrevents inhalation of dust. Quinolines are harmful if inhaled and are suspected mutagens[2].
Body Flame-retardant lab coat, Tyvek sleevesPrevents the accumulation of chemical dust on personal clothing, mitigating chronic secondary exposure.

Self-Validating Operational Workflows

Trust in a safety protocol comes from validation. The following methodology ensures that every step of the handling process verifies the success of the previous step.

Protocol: Safe Weighing and Transfer
  • System Validation: Before opening the chemical container, verify that the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation Step: Tape a small, lightweight piece of tissue to the bottom of the sash. It should pull inward steadily without violent fluttering.

  • Static Mitigation: Halogenated powders often carry static charges, leading to dangerous aerosolization when disturbed. Discharge the weighing boat and your micro-spatula using an anti-static ionizer (e.g., Zerostat gun) before touching the chemical.

  • Primary Containment: Tare the weighing boat. Carefully transfer the 8-Fluoro-5-iodo-2,6-dimethylquinoline using the neutralized micro-spatula.

  • Secondary Containment: Once weighed, transfer the powder into your reaction vessel strictly inside the fume hood. Seal the vessel completely before removing it from the hood to prevent laboratory contamination.

  • Equipment Decontamination: Wipe the balance and spatulas with a solvent capable of dissolving the compound (e.g., dichloromethane or acetone).

    • Self-Validation Step: Ensure no visible residue remains on the spatula. Dispose of the contaminated wipes immediately in the halogenated waste container.

Workflow Step1 1. Fume Hood Validation (Airflow 80-120 fpm) Step2 2. PPE Donning (Double Nitrile, Face Shield) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Closed-System Transfer (Seal before transport) Step3->Step4 Step5 5. Equipment Decon (Solvent Wipe-Down) Step4->Step5 Step6 6. Halogenated Waste (Segregated Disposal) Step5->Step6

Operational workflow for the safe handling and disposal of halogenated quinoline derivatives.

Spill Response & Decontamination Plan

In the event of a powder spill outside of the fume hood, immediate and methodical action is required to prevent aerosol exposure.

  • Containment: Do not sweep the dry powder, as this will aerosolize the mutagenic particulates. Gently cover the spill with damp absorbent pads (using water or a mild solvent).

  • Collection: Use a dedicated hazardous waste dustpan and brush to collect the dampened material.

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and water to remove bulk residue, followed by a final wipe-down with an alcohol-soaked pad to dissolve any remaining lipophilic traces.

  • Disposal: Place all cleanup materials into a sealed, properly labeled hazardous waste bag.

Halogenated Waste Disposal Plan

Why segregate? 8-Fluoro-5-iodo-2,6-dimethylquinoline must never be mixed with standard, non-halogenated organic waste. During the standard incineration of chemical waste, the presence of fluorine and iodine atoms generates highly corrosive and toxic gases, such as Hydrogen Fluoride (HF) and Hydrogen Iodide (HI)[4]. Specialized incinerators equipped with alkaline scrubbers are required to neutralize these dangerous byproducts.

  • Liquid Waste: Collect all reaction filtrates, mother liquors, and solvent washes containing this compound in a clearly labeled "Halogenated Organic Waste" carboy[4].

  • Solid Waste: Dispose of contaminated inner gloves, weighing boats, and decontamination wipes in a solid hazardous waste bin lined with a compatible poly-bag.

  • Manifest Labeling: Explicitly list "8-Fluoro-5-iodo-2,6-dimethylquinoline" and its CAS number (1420790-48-2) on the waste manifest. This ensures downstream environmental health and safety (EHS) handlers are fully aware of the specific halogens present.

References

  • Guidechem. "8-fluoro-5-iodo-2,6-dimethylquinoline 1420790-48-2 wiki".
  • Fisher Scientific. "SAFETY DATA SHEET - Quinoline Derivatives".
  • National Institutes of Health (NIH) / PMC. "Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives".
  • Merck Millipore. "Quinoline CAS 91-22-5 Safety Information".

Sources

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